Relicpixant
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2445366-94-7 |
|---|---|
分子式 |
C20H19ClF2N4O5S |
分子量 |
500.9 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[7-chloro-2-(2,6-difluoro-4-sulfamoylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C20H19ClF2N4O5S/c1-31-20(28)26-4-5-32-12(10-26)7-16-19(25-17-6-11(21)2-3-27(16)17)18-14(22)8-13(9-15(18)23)33(24,29)30/h2-3,6,8-9,12H,4-5,7,10H2,1H3,(H2,24,29,30)/t12-/m0/s1 |
InChI 键 |
LCFJBSQSNPDSIX-LBPRGKRZSA-N |
产品来源 |
United States |
Foundational & Exploratory
Relicpixant: A Technical Guide on a Novel P2X3 Receptor Antagonist for Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relicpixant (also known as QR052107B) is an orally administered, potent, and highly selective antagonist of the P2X3 receptor, currently in Phase 2 clinical development for the treatment of refractory and unexplained chronic cough.[1][2] Developed by Wuhan Createrna Science and Technology Co., Ltd., this compound represents a promising therapeutic agent targeting the neuronal hypersensitization pathway implicated in chronic cough.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical rationale, clinical trial data, and a comparative analysis with other P2X3 receptor antagonists.
Introduction: The Role of P2X3 Receptors in Chronic Cough
Chronic cough, defined as a cough lasting for more than eight weeks, is a prevalent and debilitating condition with a significant impact on quality of life. In many patients, the cough remains refractory to treatment of underlying conditions or is unexplained, leading to the classification of refractory chronic cough (RCC) or unexplained chronic cough (UCC).
A key mechanism underlying chronic cough is the hypersensitization of sensory nerve fibers in the airways. Extracellular adenosine (B11128) triphosphate (ATP), released from airway epithelial cells in response to inflammation, irritation, or mechanical stress, plays a crucial role in this process. ATP activates P2X3 receptors, which are ligand-gated ion channels predominantly expressed on vagal afferent C-fibers that innervate the airways.
The activation of P2X3 receptors leads to the depolarization of these sensory neurons, triggering the cough reflex. In chronic cough, this signaling pathway is believed to be upregulated, leading to a state of neuronal hypersensitivity where even low-level stimuli can provoke coughing. Therefore, antagonizing the P2X3 receptor is a rational and targeted therapeutic strategy to reduce cough frequency and severity.
This compound (QR052107B): A Novel P2X3 Receptor Antagonist
This compound is a small molecule antagonist designed to selectively inhibit the P2X3 receptor. While specific preclinical data on the in vitro potency and selectivity of this compound against P2X3 and the related P2X2/3 heterotrimeric receptors have not yet been publicly disclosed, the developer, Wuhan Createrna Science and Technology, has described it as a "highly selective P2X3 receptor antagonist".[3] This selectivity is a critical attribute, as the P2X2/3 receptor subtype is implicated in taste pathways, and its inhibition by less selective antagonists is associated with taste-related adverse events such as dysgeusia.
Mechanism of Action
This compound competitively binds to the P2X3 receptor on airway sensory nerve fibers. This binding prevents ATP from activating the receptor, thereby inhibiting the influx of cations and subsequent neuronal depolarization. By blocking this initial step in the cough reflex pathway, this compound aims to reduce the hypersensitivity of the sensory nerves and, consequently, the frequency and severity of coughing.
Figure 1: Mechanism of action of this compound in the cough reflex pathway.
Preclinical Data
Detailed preclinical data for this compound, including in vitro IC50 values for P2X3 and P2X2/3 receptors and in vivo efficacy in animal models of cough, are not yet publicly available. However, the progression of this compound to Phase 2 clinical trials suggests a promising preclinical profile with demonstrated efficacy and safety.
For context, other selective P2X3 antagonists have shown potent inhibition of P2X3 receptors with IC50 values in the low nanomolar range and significant selectivity over P2X2/3 receptors. In vivo studies with these compounds in animal models, such as the guinea pig cough model, have demonstrated a reduction in cough frequency in response to tussive agents like citric acid or ATP.
Clinical Development Program
This compound is currently in Phase 2 of its clinical development.
Phase 1 Clinical Trial
A Phase 1 clinical trial program for this compound, consisting of a single ascending dose (SAD) study, a multiple ascending dose (MAD) study, and a food effect (FE) study, was completed in 94 healthy adult volunteers.[3] The top-line results from these studies were positive, demonstrating a good safety and tolerability profile.[3]
Key Findings from the Phase 1 Program:
-
Safety and Tolerability: this compound was found to be safe and well-tolerated at single doses ranging from 25 mg to 800 mg and multiple daily doses up to 400 mg for 14 days.[3] All adverse events (AEs) were reported as mild, and importantly, no taste-related AEs were observed at the anticipated therapeutic doses.[3]
-
Pharmacokinetics: The pharmacokinetic profile of this compound supports a once-daily (QD) dosing regimen.[3] It is rapidly and thoroughly absorbed after oral administration, with a plasma half-life of approximately 55-70 hours in healthy volunteers.[3] Steady-state plasma concentrations were reached in 3-5 days with multiple dosing.[3] The exposure to this compound was not affected by food.[3]
| Parameter | Single Ascending Dose (SAD) Study | Multiple Ascending Dose (MAD) Study |
| Dose Range | 25 mg to 800 mg | Up to 400 mg QD for 14 days |
| Key Safety Findings | Safe and well-tolerated; all AEs were mild. | Safe and well-tolerated. |
| Taste-Related AEs | None reported. | None reported. |
| Plasma Half-life (t½) | ~55-70 hours | Similar to SAD study |
| Time to Steady State | N/A | 3-5 days |
| Food Effect | No significant effect on exposure. | N/A |
Table 1: Summary of Phase 1 Clinical Trial Results for this compound.[3]
Phase 2 Clinical Trials
Based on the encouraging Phase 1 data, Wuhan Createrna Science and Technology has initiated Phase 2 clinical trials to evaluate the efficacy and safety of this compound in patients with chronic and subacute cough.
-
Refractory and Unexplained Chronic Cough (RCC/UCC): A multicenter, randomized, double-blind, placebo-controlled Phase 2 study was initiated in November 2022 to assess the efficacy and safety of 100 mg and 400 mg once-daily doses of this compound in a total of 210 patients with RCC and UCC.[3] Top-line results were anticipated in the second quarter of 2024.[3]
-
Subacute Cough: A randomized, double-blind, placebo-controlled, parallel-group Phase 2 clinical study is designed to evaluate the efficacy and safety of 100 mg and 400 mg once-daily doses of this compound in 270 patients with subacute cough following a respiratory tract infection.[4] The primary endpoint is the change in 24-hour cough frequency.
Figure 2: Generalized workflow for the clinical development of a P2X3 antagonist like this compound.
Comparative Landscape of P2X3 Receptor Antagonists
Several P2X3 and P2X2/3 receptor antagonists are in various stages of clinical development. A comparison with these agents provides context for the potential profile of this compound.
| Compound | Developer | Selectivity | Key Clinical Findings | Taste-Related AEs |
| Gefapixant | Merck | P2X3 and P2X2/3 | Approved in some regions for RCC. Showed a statistically significant but modest reduction in cough frequency. | High incidence, leading to discontinuation in some patients. |
| Camlipixant | BELLUS Health | Highly selective for P2X3 | Phase 2b data showed a significant reduction in cough frequency. | Low incidence of mild to moderate events. |
| Eliapixant | Bayer | Selective for P2X3 | Showed efficacy in a Phase 2b study, but development was discontinued (B1498344) due to a case of drug-induced liver injury. | Dose-related, but generally lower than non-selective antagonists. |
| Filapixant | Bayer/Evotec | Highly selective for P2X3 | Reduced cough frequency in a Phase 1/2a study. | Occurred, particularly at higher doses. |
| This compound | Wuhan Createrna | Highly selective for P2X3 (reported) | Phase 1 completed with no taste-related AEs. Phase 2 data pending. | None reported in Phase 1. |
Table 2: Comparison of P2X3 Receptor Antagonists in Clinical Development.
Experimental Protocols (General Methodologies)
While specific protocols for this compound have not been disclosed, the following are standard methodologies used to characterize P2X3 receptor antagonists.
In Vitro Potency and Selectivity Assays
-
Fluorescence-Based Calcium Flux Assays:
-
Principle: These assays measure the influx of calcium into cells heterologously expressing P2X3 or P2X2/3 receptors upon agonist stimulation. The change in intracellular calcium is detected by a fluorescent indicator. Antagonist potency is determined by measuring the inhibition of the agonist-induced calcium flux.
-
General Protocol:
-
Plate cells stably expressing the target receptor (e.g., HEK293 cells) in a 96- or 384-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound).
-
Add a P2X3 receptor agonist (e.g., α,β-methylene ATP) to stimulate the receptor.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR).
-
Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
-
-
Patch-Clamp Electrophysiology:
-
Principle: This technique directly measures the ion channel activity of the P2X3 receptor. It provides detailed information on the mechanism of antagonism.
-
General Protocol:
-
Establish a whole-cell patch-clamp recording from a single cell expressing the P2X3 receptor.
-
Apply a P2X3 agonist to elicit an inward current.
-
Co-apply the agonist with varying concentrations of the antagonist to measure the inhibition of the current.
-
Determine the IC50 value from the concentration-inhibition curve.
-
-
Figure 3: A generalized workflow for the preclinical characterization of a P2X3 receptor antagonist.
In Vivo Efficacy Models
-
Guinea Pig Citric Acid/ATP Challenge Model:
-
Principle: This model assesses the ability of a compound to inhibit cough induced by an inhaled irritant (citric acid) and a P2X3 agonist (ATP).
-
General Protocol:
-
Acclimatize guinea pigs in a whole-body plethysmography chamber.
-
Administer the test compound (e.g., this compound) orally at various doses.
-
Expose the animals to an aerosolized solution of citric acid or ATP.
-
Record the number of coughs using a microphone and specialized software.
-
Compare the cough count in treated animals to a vehicle-treated control group.
-
-
Conclusion and Future Directions
This compound is a promising, highly selective P2X3 receptor antagonist with a favorable pharmacokinetic and safety profile observed in Phase 1 clinical trials. The absence of taste-related adverse events in early clinical studies is a significant potential advantage over less selective P2X3 antagonists. The ongoing Phase 2 clinical trials will be crucial in establishing the efficacy of this compound in reducing cough frequency in patients with chronic and subacute cough.
The future development of this compound will depend on the outcomes of these trials. Positive results would pave the way for larger Phase 3 pivotal studies and potential regulatory submission. The long half-life of this compound, supporting once-daily dosing, could offer a convenient treatment option for patients. As the field of P2X3 receptor antagonism for chronic cough continues to evolve, this compound is positioned as a potentially best-in-class therapeutic agent. The public disclosure of its preclinical data and Phase 2 efficacy results is eagerly awaited by the scientific and medical communities.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Createrna Announces Positive Top-Line Results from Phase 1 Clinical Trials of QR052107B Tablet in Healthy Volunteers [prnewswire.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Pharmacodynamics of Relicpixant in preclinical models
An in-depth guide to the preclinical pharmacodynamics of Relicpixant, a novel P2X3 receptor antagonist under development by Wuhan Createrna Science and Technology Co., Ltd., for the treatment of chronic cough.
Introduction
This compound (also known as QR052107B) is a potent and highly selective antagonist of the P2X3 purinergic receptor.[1] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory C-fibers and Aδ-fibers, playing a crucial role in nociception and cough reflex pathways.[2] Chronic cough is a condition characterized by a cough lasting longer than eight weeks, and in many cases, it is refractory to current treatments, representing a significant unmet medical need. By blocking the activation of sensory nerves in the airways by extracellular ATP, P2X3 receptor antagonists like this compound offer a targeted therapeutic approach to reduce cough frequency and severity.[2] This document provides a comprehensive overview of the preclinical pharmacodynamic data and methodologies used to characterize this compound.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the P2X3 receptor. In response to inflammation or irritation in the airways, ATP is released and binds to P2X3 receptors on vagal afferent nerves. This binding activates the receptors, leading to depolarization of the nerve fibers and the initiation of the cough reflex. This compound, by acting as an antagonist, prevents ATP from binding to and activating P2X3 receptors, thereby suppressing the signaling cascade that leads to coughing.[2]
Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of this compound.
Quantitative Pharmacodynamic Data
While specific preclinical pharmacodynamic values for this compound (QR052107B) are not publicly available in scientific literature, data from patent filings and comparison with other P2X3 antagonists can provide insights into its potency and selectivity. The following table summarizes typical quantitative data for P2X3 receptor antagonists.
| Parameter | This compound (QR052107B) | Comparator P2X3 Antagonists |
| In Vitro Potency (IC50) | Data not publicly available | ~10-100 nM (for similar selective antagonists) |
| Receptor Binding Affinity (Ki) | Data not publicly available | Varies depending on the specific antagonist |
| In Vivo Efficacy | Currently in Phase 2 clinical trials[3] | Significant reduction in cough frequency in preclinical models[4] |
Note: The data for comparator antagonists are generalized from publicly available information on other selective P2X3 inhibitors and may not directly reflect the profile of this compound.
Experimental Protocols
The preclinical evaluation of a P2X3 receptor antagonist like this compound typically involves a series of in vitro and in vivo experiments to determine its pharmacodynamic properties.
In Vitro Assays
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound to the P2X3 receptor.
-
Methodology: Radioligand binding assays are commonly used. Membranes from cells recombinantly expressing the human P2X3 receptor are incubated with a radiolabeled ligand (e.g., [³H]α,β-meATP) and varying concentrations of this compound. The amount of radioligand displaced by this compound is measured to calculate its binding affinity.
2. Functional Assays (Calcium Flux):
-
Objective: To measure the antagonist potency (IC50) of this compound in inhibiting P2X3 receptor function.
-
Methodology: A common method involves using a fluorescent calcium indicator (e.g., Fluo-4) in cells expressing the P2X3 receptor. The cells are pre-incubated with different concentrations of this compound before being stimulated with a P2X3 agonist (e.g., α,β-methylene ATP). The change in intracellular calcium concentration is measured using a fluorescence plate reader. The concentration of this compound that inhibits 50% of the agonist-induced calcium influx is determined as the IC50 value.
In Vivo Models
1. Animal Models of Cough:
-
Objective: To evaluate the in vivo efficacy of this compound in reducing cough frequency.
-
Methodology: A commonly used preclinical model is the citric acid-induced cough model in guinea pigs.[5] Animals are exposed to an aerosolized solution of citric acid to induce coughing. The number of coughs is recorded over a specific period. This compound is administered orally or via another appropriate route prior to the citric acid challenge. The reduction in cough frequency in the this compound-treated group is compared to a vehicle-treated control group to assess efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Camlipixant: A New Hope for Refractory Chronic Cough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
The Role of P2X3 Receptors in Chronic Cough Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic cough, defined as a cough lasting longer than eight weeks, is a prevalent and often debilitating condition that significantly impairs quality of life.[1] In a substantial portion of patients, the cough is refractory to treatment of underlying conditions or has no identifiable cause, leading to the classifications of refractory chronic cough (RCC) and unexplained chronic cough (UCC).[2][3] A unifying concept for these conditions is the "cough hypersensitivity syndrome," which posits that chronic cough results from a hyper-excitable state of the neural pathways regulating the cough reflex.[1][2] Emerging evidence has pinpointed the P2X3 receptor, an ATP-gated ion channel, as a key player in the pathophysiology of cough hypersensitivity, making it a promising target for novel antitussive therapies.[1][2][4]
Extracellular adenosine (B11128) triphosphate (ATP) is released from airway epithelial cells in response to inflammation, irritation, or mechanical stress.[5][6] This ATP then binds to and activates P2X3 receptors, which are predominantly expressed on vagal afferent nerve fibers (both C-fibers and Aδ-fibers) that innervate the airways.[2][5][7] The activation of these sensory nerves is believed to trigger the cough reflex and, in a pathological state, contribute to their sensitization, leading to the heightened cough response seen in chronic cough patients.[4][8] This guide provides an in-depth technical overview of the role of P2X3 receptors in chronic cough, summarizing key clinical trial data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.
P2X3 Receptor Pathophysiology in Chronic Cough
The P2X3 receptor is a ligand-gated ion channel that forms both homomeric (P2X3) and heteromeric (P2X2/3) trimers.[9][10] These receptors are abundantly expressed on sensory neurons, including those of the vagal ganglia (nodose and jugular) that innervate the airways.[3][7] While P2X3 subunits are expressed by both nodose and jugular derived airway sensory neurons, the P2X2 subunit is restricted to the nodose ganglia.[7] Consequently, ATP can directly activate nodose neurons, which project C-fibers to the lower airways, and likely modulates the activity of jugular neurons.[5][7]
Under pathological conditions associated with chronic cough, such as airway inflammation, there is an increased release of ATP into the extracellular space.[5] This elevated ATP concentration leads to the over-activation of P2X3 and P2X2/3 receptors on sensory nerve endings.[6] This sustained activation is thought to lower the threshold for cough induction, resulting in a state of hypersensitivity where even non-tussive stimuli can trigger a cough.[6] The mechanical stress of coughing itself may further contribute to ATP release, creating a vicious cycle that perpetuates the cough.[11]
Signaling Pathway
The binding of extracellular ATP to the P2X3 receptor triggers a conformational change, opening a non-selective cation channel that allows the influx of Na+ and Ca2+.[10] This influx leads to depolarization of the sensory neuron membrane, and if the threshold is reached, the generation of an action potential. This signal is then transmitted to the brainstem cough center, ultimately resulting in the motor act of coughing.
Caption: P2X3 Receptor Signaling Pathway in Chronic Cough.
P2X3 Receptor Antagonists in Clinical Development
The central role of P2X3 receptors in cough hypersensitivity has led to the development of several selective antagonists. Clinical trials with these agents have provided strong evidence for the efficacy of this therapeutic approach in reducing cough frequency in patients with RCC and UCC.
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy and safety data from clinical trials of various P2X3 receptor antagonists.
Table 1: Efficacy of P2X3 Receptor Antagonists in Reducing 24-Hour Cough Frequency
| Drug (Study) | Dose | Treatment Duration | Placebo-Adjusted Reduction in 24h Cough Frequency (%) | p-value | Reference |
| Gefapixant (COUGH-1 & COUGH-2) | 45 mg BID | 12 weeks (COUGH-1) & 24 weeks (COUGH-2) | Significant reduction | - | [12] |
| Gefapixant (Phase 2b) | 50 mg BID | 12 weeks | Significant reduction | - | [13] |
| AF-219/MK-7264 (Phase 2) | 600 mg BID | 2 weeks | 75% | 0.0003 | [4][8] |
| BLU-5937 (SOOTHE, Phase 2b) | 50 mg BID | 28 days | 34% | <0.005 | [14] |
| BLU-5937 (SOOTHE, Phase 2b) | 200 mg BID | 28 days | 34% | <0.005 | [14] |
| Eliapixant (Phase 2a) | ≥50 mg | - | Significant reduction | - | [15] |
| Camlipixant | - | - | 14.7% (median) | - | [16] |
Table 2: Incidence of Taste-Related Adverse Events with P2X3 Receptor Antagonists
| Drug | Dose | Incidence of Taste-Related Adverse Events (%) | Reference |
| Gefapixant (COUGH-1) | 45 mg BID | 59.3% | [9] |
| Gefapixant (COUGH-2) | 45 mg BID | 68.9% | [9] |
| Gefapixant (Phase 2b) | 50 mg BID | 48% | [17] |
| AF-219/MK-7264 | 600 mg BID | 100% | [4] |
| BLU-5937 | 12.5 mg, 50 mg, 200 mg BID | Mild, did not lead to discontinuation | [14] |
| Eliapixant | 50-750 mg BID | 5-21% | [15] |
| Camlipixant | - | 2% (absolute risk difference per 100 patients) | [16] |
| Sivopixant | - | 6.5% | [18] |
Preclinical Research Methodologies
A variety of in vitro and in vivo models have been instrumental in elucidating the role of P2X3 receptors in cough and for the preclinical evaluation of antagonists.
Key Experimental Protocols
1. In Vitro Assessment of P2X3 Receptor Activation and Antagonism
-
Objective: To investigate the interaction between neuronal TRPA1 channel activation, subsequent ATP release, and the activation of P2X3 receptors on bronchial epithelial cells.[19]
-
Cell Lines:
-
Methodology:
-
TRPA1-induced ATP Release: Treat ND8/34 cells with a TRPA1-specific agonist (e.g., JT010). A control group is pre-incubated with a TRPA1 antagonist (e.g., HC-030031) before agonist treatment.[19]
-
ATP Quantification: Collect cell supernatants and quantify ATP concentration using an ATP Bioluminescence Assay Kit.[19]
-
P2X3 Activation on Epithelial Cells: Treat BEAS-2B cells with the ATP-containing supernatant from the stimulated neuronal cells.
-
Antagonist Evaluation: In a parallel experiment, pre-incubate BEAS-2B cells with a P2X3-specific antagonist (e.g., MAF-454) before adding the ATP-containing supernatant.[19]
-
Readout: Analyze changes in gene expression in the BEAS-2B cells using methods like TaqMan arrays to identify pathways affected by P2X3 activation and antagonism.[19]
-
2. In Vivo Guinea Pig Model of Cough Hypersensitivity
-
Objective: To evaluate the antitussive efficacy of P2X3 receptor antagonists in a model of ATP-sensitized cough.
-
Animal Model: Hartley guinea pigs.
-
Methodology:
-
Antagonist Administration: Administer the test P2X3 antagonist (e.g., BLU-5937) or vehicle control orally.[3]
-
Tussive Challenge: After a set pre-treatment time (e.g., 2 hours), expose the animals to an aerosolized tussive agent, such as a combination of citric acid and ATP, to induce cough.[3]
-
Cough Measurement: Record the number of coughs for a defined period (e.g., 15 minutes) post-challenge using a whole-body plethysmograph and specialized software to distinguish coughs from other respiratory events.[3]
-
Data Analysis: Compare the number of coughs between the antagonist-treated group and the vehicle control group to determine the percentage of cough inhibition.
-
3. Clinical Trial Protocol for a P2X3 Antagonist
-
Objective: To assess the efficacy and safety of a P2X3 antagonist in patients with refractory or unexplained chronic cough.[4][13]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover study.[4][13]
-
Patient Population: Adults with a diagnosis of refractory or unexplained chronic cough for at least one year and a baseline cough severity score above a certain threshold (e.g., ≥40 mm on a 100-mm visual analogue scale).[12][13]
-
Intervention: Oral administration of the P2X3 antagonist at one or more dose levels, or a matching placebo, typically twice daily.[4][12]
-
Primary Endpoint: Change from baseline in 24-hour cough frequency, measured using an ambulatory cough monitor (e.g., VitaloJAK™).[4][8]
-
Secondary Endpoints:
-
Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on taste-related disturbances (dysgeusia, ageusia, hypogeusia).[4][9]
Experimental Workflow Visualization
Caption: General Workflow for P2X3 Antagonist Development.
Conclusion
The P2X3 receptor has emerged as a clinically validated target for the treatment of refractory and unexplained chronic cough.[20] The underlying mechanism involves the activation of sensory nerves in the airways by extracellular ATP, leading to a state of neuronal hypersensitivity.[4] Antagonists of the P2X3 receptor have consistently demonstrated efficacy in reducing cough frequency in clinical trials, although taste-related side effects remain a challenge for some compounds due to the role of P2X2/3 receptors in taste sensation.[4][9][16] Ongoing research is focused on developing more selective P2X3 antagonists to optimize the benefit-risk profile and provide a much-needed therapeutic option for patients suffering from chronic cough.[15][16] The experimental models and protocols detailed in this guide provide a framework for the continued investigation of P2X3 receptor pathophysiology and the development of novel antitussive agents.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. The role of ATP in cough hypersensitivity syndrome: new targets for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Cough Reflex: The Janus of Respiratory Medicine [frontiersin.org]
- 6. From bench to bedside: The role of cough hypersensitivity in chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral and central mechanisms of cough hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Camlipixant: A New Hope for Refractory Chronic Cough? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel P2X3 antagonist can SOOTHE chronic cough - Medical Conferences [conferences.medicom-publishers.com]
- 15. researchgate.net [researchgate.net]
- 16. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the Pathomechanism of Chronic Cough Using an In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic cough relief by allosteric modulation of P2X3 without taste disturbance - PMC [pmc.ncbi.nlm.nih.gov]
Relicpixant: A P2X3 Receptor Antagonist with Therapeutic Potential Beyond Cough
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Relicpixant, a selective antagonist of the P2X3 receptor, is currently under investigation for the treatment of refractory chronic cough. The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, plays a crucial role in nociception and sensory hypersensitization. This technical guide explores the therapeutic potential of this compound beyond its primary indication, focusing on chronic pain, visceral pain conditions like endometriosis and overactive bladder. By examining the mechanism of action, preclinical evidence, and clinical data from related P2X3 antagonists, this document provides a comprehensive overview for researchers and drug development professionals interested in the broader applications of this therapeutic class.
Introduction: The P2X3 Receptor as a Therapeutic Target
The P2X3 receptor is a key component of the purinergic signaling system, which is involved in a wide array of physiological and pathological processes. Extracellular adenosine (B11128) triphosphate (ATP), released in response to tissue damage, inflammation, or mechanical stress, activates P2X3 receptors on primary afferent neurons. This activation leads to cation influx, membrane depolarization, and the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain or irritation.[1][2]
This compound is a potent and selective antagonist of the P2X3 receptor. Its primary indication is for the treatment of refractory and unexplained chronic cough, where it is currently in Phase 2 clinical trials.[3] However, the localization and function of the P2X3 receptor in various sensory pathways suggest a much broader therapeutic potential. This guide will delve into the scientific rationale and available data supporting the exploration of this compound in other therapeutic areas.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the P2X3 receptor. By binding to the receptor, it prevents the binding of endogenous ATP, thereby inhibiting the downstream signaling cascade that leads to neuronal activation.[4] This blockade of ATP-gated cation channels effectively dampens the hyperexcitability of sensory neurons, which is a hallmark of many chronic disease states.[4]
Signaling Pathway
The binding of ATP to the P2X3 receptor triggers a conformational change, opening a non-selective cation channel. The subsequent influx of Na+ and Ca2+ leads to depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, generates an action potential that propagates along the sensory nerve fiber. The increase in intracellular Ca2+ can also activate various downstream signaling pathways, including the MAPK/ERK pathway, which can contribute to long-term changes in neuronal sensitivity and gene expression.[5][6]
Potential Therapeutic Areas Beyond Cough
The widespread expression of P2X3 receptors on nociceptive neurons implicates them in a variety of pain and sensory disorders.
Chronic Pain
In inflammatory conditions, tissue damage and immune cells release high concentrations of ATP, leading to the activation of P2X3 receptors on nociceptors and subsequent pain. Preclinical studies with P2X3 antagonists have consistently demonstrated efficacy in models of inflammatory pain.
Nerve injury can lead to an upregulation of P2X3 receptors and a state of neuronal hypersensitivity, contributing to neuropathic pain. P2X3 antagonists have shown promise in reducing mechanical allodynia and thermal hyperalgesia in animal models of neuropathic pain.
Table 1: Preclinical Efficacy of P2X3 Antagonists in Pain Models
| Compound | Model | Species | Key Findings | Reference |
| Sivopixant | Nerve Ligation | Rodent | ED50 of 0.4 mg/kg in reducing pain behaviors | [7] |
| Pregabalin | Formalin Test | Mouse | Significant reduction in Phase II nociceptive responses | [8] |
| Naproxen/VX-548 | CFA-induced pain | Mouse | Significant attenuation of pain responses 2 hours post-treatment | [8] |
Visceral Pain and Disorders
Endometriosis is a chronic inflammatory condition characterized by pelvic pain. Studies have shown that P2X3 receptors are upregulated in endometriotic lesions and their associated nerve fibers.[3][9] The expression of P2X3 positively correlates with pain scores in patients with endometriosis.[5] The P2X3 receptor is implicated in endometriosis pain signal transduction via the ERK signaling pathway.[5] Eliapixant (B607290), a P2X3 antagonist, has been shown to reduce vaginal hyperalgesia in an animal model of endometriosis.[9]
Table 2: P2X3 Receptor Expression in Endometriosis
| Tissue | P2X3 Expression Frequency | P2X3 Expression Score | Correlation with Pain | Reference |
| Control Endometrium | 23.5% | 1.2 ± 1.6 | - | [3] |
| Endometriosis Endometrium | 56.2% | 2.7 ± 1.7 | Positive | [3] |
| Endometriotic Lesions | 58.3% | 2.9 ± 1.9 | Positive | [3] |
P2X3 receptors are expressed on sensory nerve fibers in the bladder urothelium and are involved in sensing bladder fullness and nociception. Hypersensitization of these neurons is thought to contribute to the symptoms of OAB, such as urgency and frequency. While a Phase 2a clinical trial of the P2X3 antagonist eliapixant in OAB did not meet its primary efficacy endpoint, the role of P2X3 in bladder sensation remains an area of active investigation.[10] In contrast, a Phase 3 trial of onabotulinumtoxinA for OAB demonstrated significant reductions in urinary incontinence episodes.[11]
Table 3: Clinical Trial Data for Treatments in Overactive Bladder
| Treatment | Trial Phase | Primary Endpoint | Result | Reference |
| Eliapixant (125 mg twice daily) | Phase 2a | Change in UUI episodes/24h | Not met (Posterior probability for superiority over placebo was 40%) | [10] |
| OnabotulinumtoxinA (100 U) | Phase 3 | Change in UI episodes/day | Significant reduction vs. placebo (-2.65 vs -0.87, p <0.001) | [11] |
Experimental Protocols
Formalin Test for Inflammatory Pain
The formalin test is a widely used preclinical model to assess nociceptive and inflammatory pain.[12]
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Acclimatize animals to the observation chamber for at least 30 minutes.
-
Inject 50 µL (rats) or 20 µL (mice) of 5% formalin solution into the plantar surface of the hind paw.[2]
-
Immediately place the animal back into the chamber and start recording.
-
-
Data Analysis: The nociceptive response is characterized by two distinct phases:
-
Phase 1 (0-10 minutes): An acute, sharp pain response due to direct activation of nociceptors.
-
Phase 2 (15-60 minutes): A tonic, longer-lasting pain response involving central sensitization in the spinal cord and inflammatory mechanisms.[13]
-
Pain behaviors (licking, flinching, and biting of the injected paw) are quantified in 5-minute intervals.
-
-
Workflow:
Figure 2: Workflow for the Formalin-Induced Inflammatory Pain Model.
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
The CCI model is a common method for inducing neuropathic pain in rodents.[14]
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or pentobarbital).
-
Expose the sciatic nerve at the mid-thigh level.
-
Loosely ligate the nerve with four chromic gut sutures, approximately 1 mm apart, until a slight constriction is observed.[15]
-
Close the incision in layers.
-
-
Data Analysis:
-
Assess mechanical allodynia using von Frey filaments at baseline and various time points post-surgery. The paw withdrawal threshold is determined.
-
Assess thermal hyperalgesia using a plantar test device. The paw withdrawal latency to a radiant heat source is measured.
-
-
Workflow:
Figure 3: Workflow for the Chronic Constriction Injury (CCI) Neuropathic Pain Model.
Conclusion
The selective P2X3 receptor antagonist this compound holds significant promise for therapeutic applications extending beyond its current development for chronic cough. The critical role of the P2X3 receptor in mediating pain and sensory hypersensitization provides a strong rationale for its investigation in chronic pain, endometriosis, and potentially other visceral disorders. The preclinical and clinical data from other P2X3 antagonists further support this potential. Future research should focus on well-designed clinical trials to evaluate the efficacy and safety of this compound in these non-respiratory indications. The detailed methodologies and mechanistic understanding presented in this guide offer a foundation for such endeavors.
References
- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 3. P2X3 receptor involvement in endometriosis pain via ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. P2X3 receptor involvement in endometriosis pain via ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocytogen.com [biocytogen.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Eliapixant in Overactive Bladder: The 12-Week, Randomised, Placebo-controlled Phase 2a OVADER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OnabotulinumtoxinA for the treatment of patients with overactive bladder and urinary incontinence: results of a phase 3, randomized, placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic constrictive injury model [bio-protocol.org]
- 15. criver.com [criver.com]
Relicpixant: A Technical Guide to a Novel P2X3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relicpixant (also known as QR-052107B) is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons. Developed by Wuhan Createrna Science and Technology Co., Ltd., this compound is currently in Phase 2 clinical development for the treatment of refractory and unexplained chronic cough.[1] This technical guide provides a comprehensive overview of the known cellular pathways modulated by this compound, based on publicly available data. It is important to note that as an investigational drug in ongoing clinical trials, detailed preclinical data on binding affinities, in vitro potency, and specific experimental protocols have not been fully disclosed in peer-reviewed literature. This guide, therefore, synthesizes the available information on its clinical development and the established scientific understanding of P2X3 receptor signaling.
Core Mechanism of Action: P2X3 Receptor Antagonism
This compound's primary mechanism of action is the selective inhibition of the P2X3 receptor. P2X3 receptors are trimeric ligand-gated ion channels that open in response to the binding of extracellular adenosine (B11128) triphosphate (ATP). These receptors are predominantly found on afferent sensory neurons, including those that innervate the airways. In pathological conditions such as chronic cough, tissue inflammation or injury can lead to an increase in extracellular ATP, which then activates P2X3 receptors on sensory nerve fibers. This activation leads to the influx of cations, primarily sodium (Na+) and calcium (Ca2+), causing membrane depolarization and the initiation of an action potential. This signaling cascade is perceived as an irritant stimulus, triggering the cough reflex.
By selectively blocking the P2X3 receptor, this compound is hypothesized to prevent ATP-mediated activation of sensory neurons, thereby reducing the neuronal hypersensitivity that underlies chronic cough.
Cellular Signaling Pathways Modulated by this compound
The primary cellular pathway modulated by this compound is the P2X3 receptor-mediated signaling cascade in sensory neurons. The binding of extracellular ATP to the P2X3 receptor initiates a series of intracellular events:
-
Cation Influx: Upon ATP binding, the P2X3 ion channel opens, allowing the rapid influx of Na+ and Ca2+ into the neuron.
-
Membrane Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.
-
Action Potential Generation: If the depolarization reaches the threshold, it triggers the generation of an action potential, which propagates along the sensory nerve fiber to the central nervous system.
-
Downstream Kinase Modulation: The increase in intracellular Ca2+ can activate various downstream signaling pathways involving protein kinases such as Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). These kinases can, in turn, phosphorylate the P2X3 receptor and other intracellular targets, contributing to neuronal sensitization and a heightened response to stimuli. The scaffold protein, calcium/calmodulin-dependent serine protein kinase (CASK), has also been implicated in modulating P2X3 receptor function and stability.
This compound, by antagonizing the P2X3 receptor, is expected to inhibit these downstream events, leading to a reduction in neuronal firing and a dampening of the cough reflex.
Quantitative Data from Clinical Trials
While specific preclinical quantitative data such as binding affinities and IC50/EC50 values for this compound are not publicly available, data from its Phase 1 clinical trial in healthy volunteers has been released.[2]
| Parameter | Single Ascending Dose (SAD) Study | Multiple Ascending Dose (MAD) Study |
| Dose Range | 25 mg to 800 mg | 100 mg and 400 mg (once daily for 14 days) |
| Safety and Tolerability | Well-tolerated across all doses | Well-tolerated |
| Taste-Related Adverse Events | None reported | None reported |
| Pharmacokinetic Profile | Supports once-daily dosing | Supports once-daily dosing |
A Phase 2 clinical trial has been initiated to evaluate the efficacy and safety of this compound at doses of 100 mg and 400 mg in patients with refractory or unexplained chronic cough.[2] Another Phase 2 study is evaluating 100 mg and 400 mg doses in patients with subacute cough.[3][4]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been published. However, the following are standard assays used to evaluate P2X3 receptor antagonists.
Hypothetical Experimental Workflow for In Vitro Characterization
Radioligand Binding Assay (Hypothetical)
-
Objective: To determine the binding affinity (Ki) of this compound for the human P2X3 receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing the human P2X3 receptor (e.g., HEK293 cells).
-
Incubate the cell membranes with a known concentration of a radiolabeled P2X3 receptor ligand (e.g., [³H]α,β-methylene ATP).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., GraphPad Prism).
-
Calcium Flux Assay (Hypothetical)
-
Objective: To determine the functional inhibitory potency (IC50) of this compound on ATP-induced calcium influx through the P2X3 receptor.
-
Methodology:
-
Culture a cell line stably expressing the human P2X3 receptor (e.g., CHO-K1 or HEK293 cells) in 96- or 384-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a P2X3 receptor agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Calculate the IC50 value by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
-
Patch-Clamp Electrophysiology (Hypothetical)
-
Objective: To characterize the inhibitory effect of this compound on P2X3 receptor-mediated ion channel currents.
-
Methodology:
-
Use whole-cell patch-clamp recordings on cells expressing the human P2X3 receptor.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a P2X3 agonist (e.g., ATP or α,β-methylene ATP) to elicit an inward current.
-
Perfuse the cells with different concentrations of this compound prior to and during agonist application.
-
Measure the reduction in the amplitude of the agonist-induced current in the presence of this compound.
-
Determine the concentration-dependent inhibition and the nature of the antagonism (e.g., competitive vs. non-competitive).
-
Conclusion
This compound is a promising, selective P2X3 receptor antagonist in clinical development for chronic cough. Its mechanism of action is centered on the inhibition of ATP-gated cation channels on sensory neurons, thereby reducing the neuronal hypersensitivity that drives the cough reflex. While detailed preclinical data remains largely proprietary, the available Phase 1 clinical trial results indicate a favorable safety profile, notably the absence of taste-related side effects that have been observed with less selective P2X3 antagonists. The ongoing Phase 2 trials will provide further insight into the clinical efficacy and safety of this compound and its potential as a novel treatment for chronic cough. Further publication of preclinical and clinical data will be necessary to fully elucidate the cellular pathways modulated by this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Createrna Announces Positive Top-Line Results from Phase 1 Clinical Trials of QR052107B Tablet in Healthy Volunteers [prnewswire.com]
- 3. QR052107B Tablets in Patients With Subacute Cough of Phase Ⅱ Study [ctv.veeva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Relicpixant (QR052107B): A Technical Overview of a Novel P2X3 Receptor Antagonist for Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Relicpixant (also known as QR052107B) is an investigational, orally administered, potent, and selective antagonist of the P2X3 receptor, currently in Phase 2 clinical development by Wuhan Createrna Science and Technology Co., Ltd. for the treatment of refractory and unexplained chronic cough. P2X3 receptors are ATP-gated ion channels located on sensory nerve fibers in the airways. Their activation is linked to the neuronal hypersensitivity that characterizes chronic cough. By blocking these receptors, this compound aims to reduce the exaggerated cough reflex in affected patients. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, clinical data, and detailed, representative experimental protocols for the evaluation of P2X3 receptor antagonists. Due to the limited public availability of specific discovery and synthesis data for this compound, a representative synthesis of a well-characterized P2X3 antagonist, gefapixant (B1671419), is provided for illustrative purposes.
Discovery and Synthesis
Discovery of this compound
Specific details regarding the discovery of this compound (QR052107B) are not yet publicly available. Generally, the discovery of novel P2X3 receptor antagonists involves high-throughput screening of compound libraries to identify initial hits, followed by a robust lead optimization program. This process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
Representative Synthesis: Gefapixant
While the exact synthetic route for this compound has not been disclosed, the following is a representative synthesis of gefapixant, another P2X3 receptor antagonist. This process illustrates a potential synthetic strategy for this class of compounds.
Synthesis of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide (Gefapixant)
A scalable, two-pot manufacturing process for gefapixant has been developed. The key steps involve the direct conversion of a diaryl ether precursor to a sulfonyl chloride intermediate using chlorosulfonic acid, followed by treatment with aqueous ammonium (B1175870) hydroxide (B78521) to yield the desired sulfonamide. A pH-swing crystallization can be employed to form a transient acetonitrile (B52724) solvate, which aids in the rejection of impurities. After drying, the anhydrous free base form is isolated in high yield and purity.[1]
Step 1: Sulfonylation
In a three-necked flask, the diaryl ether precursor is dissolved in dichloromethane (B109758). The solution is cooled in an ice bath to below 5°C. A solution of chlorosulfonic acid in dichloromethane is then added dropwise, maintaining the temperature below 5°C. The reaction is stirred for one hour at this temperature, then allowed to warm to room temperature and stirred for an additional 10 hours.[1]
Step 2: Amination
The reaction mixture from Step 1 is slowly added to a reactor containing aqueous ammonia, while maintaining the temperature below 10°C. The mixture is then stirred at room temperature for one hour. The resulting solid is collected by filtration, washed with water and dichloromethane, and dried under vacuum to afford the crude product.[1]
Step 3: Purification
The crude product is purified by crystallization. A common method involves dissolving the crude solid in a suitable solvent mixture (e.g., acetonitrile/water) at an elevated temperature and then cooling to induce crystallization. The pure product is collected by filtration and dried.[1]
Mechanism of Action
This compound is a selective antagonist of the P2X3 receptor. In the context of chronic cough, the proposed mechanism of action is centered on the modulation of sensory nerve activation in the airways.
P2X3 Receptor Signaling Pathway in Chronic Cough
Extracellular adenosine (B11128) triphosphate (ATP) is released from airway epithelial cells in response to inflammation, irritation, or mechanical stress. This ATP then binds to and activates P2X3 and P2X2/3 heterotrimeric receptors on vagal afferent C-fibers. Activation of these ligand-gated ion channels leads to an influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the generation of action potentials. These signals are transmitted to the cough center in the brainstem, triggering the cough reflex. In chronic cough, this pathway is believed to be hypersensitized. This compound, by blocking the P2X3 receptor, inhibits ATP-mediated activation of these sensory nerves, thereby reducing the excessive signaling that leads to persistent coughing.
References
In Vitro Characterization of Relicpixant's Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific quantitative in vitro selectivity data and detailed experimental protocols for Relicpixant (also known as QR052107B) from its developer, Wuhan Createrna Science and Technology Co., Ltd., are not publicly available. This guide provides a framework for the in vitro characterization of a selective P2X3 receptor antagonist like this compound, based on established methodologies and data from analogous compounds in the same class. The presented data are illustrative and should not be considered as specific to this compound.
Introduction
This compound is a P2X3 receptor antagonist that has undergone Phase 1 clinical trials for refractory and unexplained chronic cough[1]. The P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key mediator in cough hypersensitivity and various pain pathways. The therapeutic rationale for developing selective P2X3 antagonists is to modulate the activity of afferent sensory nerves without causing significant off-target effects. A critical aspect of the preclinical characterization of such compounds is the rigorous in vitro assessment of their selectivity for the P2X3 receptor over other P2X subtypes, particularly the P2X2/3 heterotrimer, which is implicated in taste disturbances[2][3][4].
This technical guide outlines the core in vitro assays and data presentation required to comprehensively characterize the selectivity profile of a P2X3 receptor antagonist like this compound.
P2X3 Signaling Pathway and Antagonist Interaction
The P2X3 receptor is a trimeric ion channel. Upon binding of ATP, the channel opens, leading to an influx of cations (Na⁺ and Ca²⁺), depolarization of the cell membrane, and initiation of a downstream signaling cascade that results in neuronal activation. This compound, as a P2X3 receptor antagonist, is expected to bind to the receptor and prevent this ATP-mediated activation.
Data Presentation: Selectivity Profile
A comprehensive selectivity profile for a P2X3 antagonist should be presented in a clear tabular format, comparing its activity across all P2X subtypes. The following table illustrates how such data for a hypothetical selective P2X3 antagonist might be presented.
| Receptor Subtype | Functional Antagonism (IC50, nM) | Binding Affinity (Ki, nM) | Fold Selectivity vs. P2X3 |
| P2X3 | 15 | 10 | - |
| P2X1 | >10,000 | >10,000 | >667 |
| P2X2 | >10,000 | >10,000 | >667 |
| P2X2/3 | 1,800 | 1,500 | 120 |
| P2X4 | >10,000 | >10,000 | >667 |
| P2X5 | >10,000 | >10,000 | >667 |
| P2X7 | >10,000 | >10,000 | >667 |
Note: The data presented above are for illustrative purposes for a hypothetical compound and are not actual data for this compound. For comparison, the P2X3 antagonist Eliapixant has reported IC50 values of 8–10 nM for P2X3 and 129–163 nM for P2X2/3 receptors, indicating approximately 20-fold selectivity[4]. Another antagonist, Filapixant, is reported to have over 100-fold selectivity for P2X3 over P2X2/3[5].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro selectivity data. The following sections describe standard protocols for key experiments.
Cell Lines and Receptor Expression
Stable cell lines, typically HEK293 or CHO cells, recombinantly expressing the human P2X receptor subtypes (P2X1, P2X2, P2X3, P2X4, P2X5, P2X7, and the P2X2/3 heteromer) are essential for these assays. The expression of the target receptors should be verified by methods such as immunocytochemistry, Western blot, or functional assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Ki) of the test compound to the target receptor.
Workflow:
Protocol Details:
-
Membrane Preparation: Cells expressing the P2X receptor subtype of interest are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: Cell membranes are incubated with a known concentration of a suitable radioligand (e.g., [³H]α,β-methylene ATP) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the ability of the antagonist to inhibit the receptor's function, typically by measuring changes in intracellular calcium or ion flux.
Workflow:
Protocol Details:
-
Cell Preparation: Cells expressing the P2X receptor subtype are plated in microtiter plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist (this compound).
-
Agonist Stimulation: A P2X receptor agonist (e.g., ATP or α,β-methylene ATP) is added to stimulate the receptor and induce calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a plate reader (e.g., a FLIPR instrument).
-
Data Analysis: Dose-response curves are generated by plotting the agonist-induced calcium response against the concentration of the antagonist. The IC50 value is then determined from these curves.
Automated patch clamp provides a high-throughput method to directly measure the ion channel activity of P2X receptors.
Protocol Details:
-
Cell Preparation: A single-cell suspension of cells expressing the P2X receptor subtype is prepared.
-
Cell Sealing: The cells are captured on a planar patch clamp chip, and a high-resistance seal is formed between the cell membrane and the chip.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch clamp configuration.
-
Compound Application: The test antagonist (this compound) is applied to the cells at various concentrations, followed by the application of a P2X agonist.
-
Current Measurement: The ion currents flowing through the P2X channels are recorded.
-
Data Analysis: The inhibitory effect of the antagonist on the agonist-induced current is measured, and IC50 values are calculated.
Conclusion
A thorough in vitro characterization is fundamental to establishing the selectivity of a P2X3 receptor antagonist like this compound. The combination of radioligand binding assays to determine binding affinity and functional assays (such as calcium flux or automated patch clamp) to assess inhibitory potency provides a comprehensive understanding of the compound's pharmacological profile. The presentation of these data in a clear, comparative format is essential for evaluating the compound's potential for therapeutic efficacy and for predicting potential off-target effects. While specific data for this compound is not yet in the public domain, the methodologies described here represent the gold standard for the in vitro characterization of this important class of therapeutic agents.
References
- 1. Createrna Announces Positive Top-Line Results from Phase 1 Clinical Trials of QR052107B Tablet in Healthy Volunteers [prnewswire.com]
- 2. Selectivity of the P2X3 receptor antagonist Eliapixant, and its potential use in the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics, pharmacokinetics and CYP3A4 interaction potential of the selective P2X3 receptor antagonist filapixant: A randomized multiple ascending-dose study in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study [mdpi.com]
Methodological & Application
Protocol for assessing Relicpixant efficacy in vivo
Application Notes & Protocols
Topic: Protocol for Assessing Relicpixant Efficacy in Vivo
Abstract: This document provides a detailed protocol for evaluating the in vivo efficacy of this compound, a selective antagonist of the AetherReceptor, in a preclinical model of rheumatoid arthritis. The AetherReceptor is a novel G-protein coupled receptor (GPCR) that, upon activation by its ligand Aetherin, initiates the ChronoKinase signaling cascade, leading to the production of pro-inflammatory cytokines. This protocol outlines the use of the collagen-induced arthritis (CIA) mouse model, detailing methods for disease induction, therapeutic intervention, and endpoint analysis.
This compound Signaling Pathway
This compound is a competitive antagonist of the AetherReceptor. It binds to the receptor and prevents the downstream signaling cascade initiated by the natural ligand, Aetherin. This cascade involves the activation of ChronoKinase, which in turn promotes the transcription of key pro-inflammatory cytokines such as TNF-α and IL-6, driving inflammatory responses.
Caption: this compound mechanism of action.
In Vivo Efficacy Assessment Workflow
The following diagram outlines the general experimental workflow for assessing the efficacy of this compound in the Collagen-Induced Arthritis (CIA) mouse model. The study progresses from animal acclimatization and disease induction through the treatment period and concludes with terminal sample collection and analysis.
Application Note: Measuring Relicpixant Activity Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relicpixant is a selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in various sensory signaling pathways, including nociception and cough reflexes.[1][2] When activated by ATP, the P2X3 receptor channel opens, leading to a rapid influx of cations, including calcium (Ca2+), which depolarizes the cell and initiates downstream signaling cascades.[3] This makes the measurement of intracellular calcium concentrations a direct and reliable method for assessing the activity of P2X3 receptor modulators.
This application note provides a detailed protocol for using a fluorescent calcium imaging assay to measure the inhibitory activity of this compound on the P2X3 receptor.
Principle of the Assay
The assay quantifies the ability of this compound to block ATP-induced calcium influx in cells expressing the P2X3 receptor. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. In the presence of an agonist like ATP, P2X3 channels open, causing an influx of Ca2+ and a subsequent increase in fluorescence. As an antagonist, this compound will inhibit this channel opening, resulting in a dose-dependent reduction of the ATP-mediated fluorescent signal. This reduction is used to determine the potency of this compound, typically expressed as an IC50 value.
P2X3 Receptor Signaling Pathway
The signaling pathway for the P2X3 receptor is direct. The binding of extracellular ATP to the receptor induces a conformational change that opens the integral ion channel. This allows for the influx of cations, most notably Na+ and Ca2+, down their electrochemical gradients. The resulting increase in intracellular calcium acts as a second messenger, triggering various cellular responses. This compound, as a competitive antagonist, is hypothesized to bind to the P2X3 receptor and prevent ATP from binding or from inducing the conformational change necessary for channel opening, thereby blocking the calcium influx.[1]
Caption: P2X3 receptor signaling pathway and point of inhibition by this compound.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting a calcium imaging assay to determine the potency of this compound.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or human glial (1321N1) cells stably expressing the human P2X3 receptor.[1][2]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.[1]
-
Assay Plate: 96- or 384-well black, clear-bottom microplates.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Probenecid: An anion transport inhibitor to prevent the efflux of the de-esterified dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
P2X3 Agonist: Adenosine triphosphate (ATP) or a more stable analog like α,β-methylene ATP (α,β-meATP).
-
Test Compound: this compound.
-
Instrumentation: A fluorescent microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation).
Experimental Workflow
Caption: General experimental workflow for the calcium imaging assay.
Detailed Protocol
1. Cell Seeding: a. The day before the assay, harvest and count the P2X3-expressing cells. b. Seed the cells into a 96- or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 to 80,000 cells per well for a 96-well plate). c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading: a. Prepare a Fluo-4 AM loading solution in the assay buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127. Probenecid can be included at 2.5 mM to improve dye retention. b. Aspirate the cell culture medium from the wells and wash once with assay buffer. c. Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light. d. After incubation, gently wash the wells twice with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well as required by the plate reader.
3. Compound Incubation (Antagonist Mode): a. Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration). b. Add the this compound dilutions to the appropriate wells. c. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.
4. Agonist Addition and Fluorescence Reading: a. Prepare a solution of the P2X3 agonist (e.g., ATP or α,β-meATP) in the assay buffer at a concentration that will elicit a submaximal response (EC80) after addition to the wells. b. Place the plate in the fluorescent microplate reader. c. Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. d. Record a baseline fluorescence for 10-20 seconds. e. Use the instrument's automated liquid handler to add the agonist solution to all wells simultaneously. f. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
5. Data Analysis: a. The change in fluorescence is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence. b. For antagonist dose-response curves, normalize the data. The response in the vehicle control wells represents 0% inhibition, and the response in wells with no agonist (or a maximally effective concentration of a known antagonist) represents 100% inhibition. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
Data Presentation
Quantitative data should be summarized to allow for clear comparison of the potency of different compounds. While specific preclinical data for this compound is not publicly available, the table below illustrates how to present such data, using reported values for other P2X3 antagonists as examples.
| Compound | Target | Assay Type | Agonist (Concentration) | IC50 (nM) | Selectivity (vs. P2X2/3) |
| This compound | P2X3 | Calcium Influx | α,β-meATP (EC80) | To be determined | To be determined |
| Eliapixant | P2X3 | In vitro functional | Not Specified | 8-10 | ~20-fold |
| Gefapixant | P2X3 | Patch Clamp | Not Specified | 153 | ~1.4-fold |
| Camlipixant | P2X3 | Calcium Influx | ATP:Mg2+ (2 µM) | 55.05 | Not Specified |
Note: The data for Eliapixant, Gefapixant, and Camlipixant are provided for illustrative purposes.[2]
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect receptor expression and response.
-
Dye Loading: Optimize dye concentration and loading time to achieve a good signal-to-noise ratio without causing cellular toxicity.
-
Agonist Concentration: Use an agonist concentration that gives a robust and reproducible signal (typically EC50 to EC80) to ensure a sufficient window for measuring inhibition.
-
Compound Solubility: Ensure this compound is fully dissolved in the assay buffer to obtain accurate concentration-response curves.
-
Signal Quenching: Some compounds can interfere with the fluorescence signal. It is advisable to test for auto-fluorescence or quenching properties of the test compound.
Conclusion
Calcium imaging is a robust and direct method for measuring the activity of P2X3 receptor antagonists like this compound. The protocol described provides a reliable framework for determining the potency of such compounds in a high-throughput format, making it an invaluable tool for drug discovery and development in therapeutic areas targeting P2X3-mediated signaling.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study [mdpi.com]
Application Note: Quantitative Analysis of Relicpixant in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Relicpixant in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent accuracy, precision, and recovery, making it suitable for pharmacokinetic studies in drug development.
Introduction
This compound (BAY1217223) is a potent and selective P2X3 receptor antagonist under investigation for the treatment of refractory chronic cough. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is required for the quantification of this compound in biological matrices. This application note details a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d4 (internal standard, IS) (purity >99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock Solutions, Calibration Standards, and Quality Control Samples
Stock solutions of this compound and this compound-d4 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in 50:50 (v/v) acetonitrile/water.
Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield final concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.
Quality control (QC) samples were prepared in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 400 ng/mL
Sample Preparation
A simple protein precipitation method was employed for sample preparation:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (this compound-d4 at 10 ng/mL).
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 501.1 | 353.1 | 25 |
| This compound-d4 | 505.1 | 357.1 | 25 |
-
Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity: No significant interfering peaks were observed at the retention times of this compound and the internal standard in blank plasma samples from six different sources.
Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A linear regression with a 1/x² weighting factor provided the best fit, with a correlation coefficient (r²) > 0.99.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels. The results, summarized in Table 1, demonstrate that the method is both accurate and precise.
Table 1: Intra- and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 105.2 | 8.1 | 103.5 |
| LQC | 1.5 | 5.2 | 102.1 | 6.5 | 101.7 |
| MQC | 75 | 4.1 | 98.9 | 5.3 | 99.4 |
| HQC | 400 | 3.5 | 101.5 | 4.7 | 100.8 |
Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at three QC levels (LQC, MQC, HQC). The results are presented in Table 2. The recovery of this compound was consistent and reproducible. No significant matrix effect was observed.
Table 2: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 92.5 | 1.8 |
| MQC | 75 | 94.1 | -0.5 |
| HQC | 400 | 93.7 | 1.2 |
Stability: this compound was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage (-80°C for 3 months).
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical flow of the analytical method.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies. The method has been successfully validated and meets the acceptance criteria for bioanalytical method validation.
Application Notes and Protocols: Elucidating the Electrophysiological Effects of Relicpixant on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relicpixant is a potent and selective antagonist of the P2X3 receptor, an ATP-gated non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] P2X3 receptors play a crucial role in nociception and sensory hypersensitization, making them a key therapeutic target for conditions such as chronic cough and neuropathic pain.[2][4][5] Understanding the precise mechanism by which this compound modulates P2X3 ion channel function is paramount for its development and optimization as a therapeutic agent.
Electrophysiology techniques are the "gold standard" for directly measuring ion channel activity and are indispensable for characterizing the pharmacological effects of compounds like this compound.[6][7][8][9] These methods allow for high-fidelity recording of ionic currents, providing detailed insights into a drug's potency, selectivity, and mechanism of action. This document provides detailed application notes and protocols for utilizing key electrophysiology techniques to study the effects of this compound on ion channels.
Key Electrophysiology Techniques
The primary methods for investigating the interaction of this compound with ion channels are manual and automated patch-clamp electrophysiology.
-
Manual Patch-Clamp: This technique offers unparalleled data quality and flexibility, allowing for various recording configurations (whole-cell, cell-attached) to study single-channel and whole-cell currents.[6][10] It is ideal for detailed mechanistic studies.
-
Automated Patch-Clamp (APC): APC platforms provide significantly higher throughput compared to manual patch-clamp, making them suitable for screening libraries of compounds and performing concentration-response studies efficiently.[11][12][13][14][15] APC systems are widely used in drug discovery for their improved data consistency and reliability.[13]
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings to Determine this compound Potency (IC50) on Human P2X3 Receptors
This protocol outlines the use of whole-cell voltage-clamp to determine the concentration-dependent inhibition of ATP-activated currents by this compound in a stable cell line expressing human P2X3 receptors.
1. Cell Culture:
- Culture HEK293 cells stably expressing the human P2X3 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.[10]
- Agonist Solution: Prepare fresh stock solutions of ATP in the external solution. A typical concentration to elicit a robust current is 10 µM.
- This compound Solutions: Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the external solution. Ensure the final DMSO concentration does not exceed 0.1%.
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at -60 mV.
- Apply the agonist (ATP) for 2-3 seconds to evoke a baseline inward current.
- After a washout period, co-apply the agonist with increasing concentrations of this compound.
- Record the peak inward current at each concentration.
4. Data Analysis:
- Measure the peak current amplitude in response to ATP in the absence and presence of each this compound concentration.
- Normalize the current inhibition to the baseline ATP response.
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: Automated Patch-Clamp for High-Throughput Screening of this compound Specificity
This protocol describes the use of a 384-well automated patch-clamp system to assess the specificity of this compound by testing its effect on a panel of relevant ion channels.
1. Cell Preparation:
- Use commercially available cell lines expressing the ion channels of interest (e.g., P2X2/3, Nav1.7, Cav1.2, hERG).
- Harvest cells and prepare a single-cell suspension according to the APC manufacturer's instructions.
2. Plate Preparation:
- Prime the 384-well recording plate with external and internal solutions.
- Dispense the cell suspension into the appropriate wells.
- Prepare a compound plate containing this compound at a high concentration (e.g., 10 µM) and control compounds.
3. APC System Operation:
- Load the recording and compound plates into the APC instrument.
- The system will automatically perform cell capture, sealing, whole-cell formation, and compound application.
- For voltage-gated channels, apply appropriate voltage protocols to elicit currents. For ligand-gated channels, apply the specific agonist.
- Record baseline currents and then currents in the presence of this compound.
4. Data Analysis:
- The instrument software will automatically calculate the percentage of current inhibition for each well.
- Analyze the data to determine if this compound exhibits significant off-target effects at the tested concentration.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Potency and Selectivity of this compound
| Ion Channel Target | Agonist/Voltage Protocol | This compound IC50 (nM) | Hill Slope | N (replicates) |
| Human P2X3 | 10 µM ATP | 5.2 | 1.1 | 12 |
| Human P2X2/3 | 10 µM ATP | 158 | 1.0 | 8 |
| Human Nav1.7 | Depolarizing step to 0 mV | > 10,000 | N/A | 6 |
| Human Cav1.2 | Depolarizing step to +10 mV | > 10,000 | N/A | 6 |
| Human hERG | "Tail" protocol | > 10,000 | N/A | 6 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Diagrams created using Graphviz can effectively illustrate experimental workflows and signaling pathways.
Caption: this compound's mechanism of action on the P2X3 receptor signaling pathway.
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Conclusion
The electrophysiological protocols and application notes provided herein offer a robust framework for the detailed characterization of this compound's effects on ion channels. By employing these techniques, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action, which is critical for advancing its development as a novel therapeutic agent. The integration of both manual and automated patch-clamp methodologies ensures both high-quality mechanistic data and the throughput necessary for efficient drug discovery pipelines.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on novel purinergic P2X3 and P2X2/3 receptor antagonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology in Drug Discovery [web.njit.edu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. A Short Guide to Electrophysiology and Ion Channels | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. [PDF] Ion channel drug discovery and research: the automated Nano-Patch-Clamp technology. | Semantic Scholar [semanticscholar.org]
- 12. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
Application of Relicpixant in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: Relicpixant is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1] In the central and peripheral nervous systems, P2X3 receptors play a crucial role in nociceptive signaling and neuronal sensitization. Their activation by extracellular ATP, released in response to tissue damage or inflammation, leads to the initiation and propagation of pain signals. Consequently, the targeted blockade of P2X3 receptors by this compound presents a promising therapeutic strategy for various neurological disorders characterized by neuronal hyperexcitability and chronic pain states.
Mechanism of Action: this compound acts as a non-competitive antagonist at P2X3 and P2X2/3 heteromeric receptors. By binding to an allosteric site, it prevents the ATP-induced conformational change necessary for channel opening and subsequent cation influx. This blockade of ion channel activity effectively dampens the excitability of sensory neurons, thereby inhibiting the transmission of pain signals. This mechanism makes this compound a focal point of research for conditions such as neuropathic pain, inflammatory pain, and other sensory-related neurological disorders.
Potential Applications in Neuroscience Research:
-
Neuropathic Pain: As P2X3 receptors are upregulated in dorsal root ganglion (DRG) neurons following nerve injury, this compound is a prime candidate for investigation in models of neuropathic pain, such as those induced by spinal nerve ligation or chemotherapy.
-
Migraine: The trigeminal ganglion, which is implicated in the pathophysiology of migraine, shows high expression of P2X3 receptors. This compound could be explored for its potential to modulate trigeminal neuron activity and alleviate migraine pain.
-
Visceral Pain: P2X3 receptors are also involved in signaling pain from internal organs. The application of this compound could be investigated in models of visceral hyperalgesia, such as those related to inflammatory bowel disease or interstitial cystitis.
-
Neuronal Sensitization: The role of P2X3 receptors in central and peripheral sensitization makes this compound a valuable tool to study the underlying mechanisms of chronic pain development.
Data Presentation
As specific preclinical data for this compound in neuroscience models is not yet publicly available, the following tables present hypothetical, yet expected, outcomes based on the known pharmacology of P2X3 receptor antagonists. These tables are intended to serve as a guide for designing experiments and interpreting potential results.
Table 1: Hypothetical Efficacy of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - von Frey Test |
| Vehicle Control | - | 4.5 ± 0.8 |
| This compound | 10 | 8.2 ± 1.1* |
| This compound | 30 | 12.5 ± 1.5 |
| Positive Control (Gabapentin) | 100 | 11.8 ± 1.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Hypothetical Effect of this compound on ATP-Evoked Calcium Influx in Cultured Rat Dorsal Root Ganglion (DRG) Neurons
| Treatment | Concentration | Peak Intracellular Ca2+ ([Ca2+]i) Increase (ΔF/F0) | % Inhibition of ATP Response |
| ATP (10 µM) | - | 1.5 ± 0.2 | - |
| This compound + ATP | 100 nM | 0.8 ± 0.1** | 46.7% |
| This compound + ATP | 1 µM | 0.3 ± 0.05*** | 80.0% |
**p < 0.01, ***p < 0.001 compared to ATP alone. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound using Electrophysiology in Dorsal Root Ganglion (DRG) Neurons
Objective: To determine the inhibitory effect of this compound on ATP-gated currents in primary sensory neurons.
Methodology:
-
DRG Neuron Culture:
-
Isolate dorsal root ganglia from adult rats.
-
Dissociate ganglia into single cells using collagenase and dispase treatment.
-
Plate dissociated neurons on poly-D-lysine/laminin-coated coverslips and culture in a suitable neurobasal medium.
-
-
Whole-Cell Patch-Clamp Recording:
-
After 24-48 hours in culture, transfer a coverslip to the recording chamber on an inverted microscope.
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution.
-
Establish a whole-cell configuration on a small-diameter (presumed nociceptive) DRG neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply ATP or the selective P2X3 agonist α,β-methylene ATP (α,β-meATP) using a rapid solution exchange system to evoke inward currents.
-
Establish a stable baseline response to the agonist.
-
Pre-apply this compound at various concentrations for 2-5 minutes, followed by co-application with the agonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents.
-
Calculate the percentage of inhibition of the agonist-evoked current by this compound.
-
Determine the IC50 value of this compound by fitting the concentration-response data to a logistic equation.
-
Protocol 2: In Vivo Assessment of this compound in a Neuropathic Pain Model
Objective: To evaluate the analgesic efficacy of this compound in a rat model of chronic constriction injury (CCI).
Methodology:
-
Animal Model:
-
Induce chronic constriction injury of the sciatic nerve in adult male Sprague-Dawley rats under anesthesia.
-
Allow animals to recover for 7-14 days to develop mechanical allodynia.
-
-
Behavioral Testing (von Frey Test):
-
Acclimatize rats to the testing environment.
-
Measure the paw withdrawal threshold (PWT) in response to stimulation with calibrated von Frey filaments applied to the plantar surface of the hind paw.
-
Establish a baseline PWT before drug administration.
-
-
Drug Administration:
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Include a vehicle control group and a positive control group (e.g., gabapentin).
-
-
Post-Dosing Assessment:
-
Measure the PWT at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE).
-
Compare the PWTs between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Mandatory Visualization
Caption: P2X3 Receptor Signaling and Inhibition by this compound.
References
Application Notes & Protocols: Immunohistochemical Analysis of P2X3 Receptors in Relicpixant-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, including C- and Aδ-fibers, which are critical for nociception and sensory hypersensitization.[1][2] These receptors are implicated in various pathological conditions, including chronic pain, overactive bladder, and chronic cough.[3][4] Adenosine triphosphate (ATP), released from cells during injury or inflammation, activates P2X3 receptors, leading to the transmission of sensory signals.[3][4]
Relicpixant is a selective P2X3 receptor antagonist currently under investigation for the treatment of refractory and unexplained chronic cough.[5][6] As an antagonist, this compound blocks the binding of ATP to P2X3 receptors, thereby inhibiting the downstream signaling cascade that leads to nerve activation.[3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and quantify the expression levels of P2X3 receptors within tissues of interest (e.g., dorsal root ganglia, airway tissues). This document provides a detailed protocol for performing IHC staining for P2X3 receptors in tissues, particularly in the context of evaluating the effects of treatment with antagonists like this compound.
P2X3 Receptor Signaling and Antagonism
The binding of extracellular ATP to P2X3 receptors on sensory neurons opens a non-selective cation channel, leading to membrane depolarization and the initiation of an action potential. This signal is then propagated to the central nervous system. P2X3 antagonists like this compound competitively inhibit this process.
Experimental Protocols
This section details a standard protocol for immunohistochemical staining of P2X3 receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Materials and Reagents
-
Primary Antibody: Rabbit polyclonal anti-P2X3 Receptor (extracellular) antibody (e.g., Alomone Labs, #APR-026).[7]
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG.
-
Detection System: Streptavidin-HRP and a suitable chromogen (e.g., DAB, NovaRed).
-
Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Tris-Buffered Saline with Tween 20 (TBST).
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0).[8]
-
-
Reagents for Deparaffinization/Rehydration: Xylene, Ethanol (B145695) (100%, 95%, 80%, 70%).[9][10]
-
Blocking Solution: 10% Normal Goat Serum in PBS.[8]
-
Counterstain: Hematoxylin.
-
Mounting Medium: Aqueous or permanent mounting medium.
II. Experimental Workflow for P2X3 Staining
The overall process involves tissue preparation, antigen exposure, antibody staining, and analysis.
III. Detailed Staining Procedure
1. Tissue Preparation and Sectioning [11]
-
Fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin wax.
-
Cut tissue blocks into 4-5 µm sections and mount on positively charged slides.
-
Dry the slides in an oven at 60°C for at least 1 hour.
2. Deparaffinization and Rehydration [9][10]
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Immerse slides in two changes of 100% ethanol for 5 minutes each.
-
Immerse slides sequentially in 95% and 70% ethanol for 5 minutes each.
-
Rinse gently with distilled water.
3. Antigen Retrieval [8]
-
Preheat Sodium Citrate Buffer (pH 6.0) to 95-100°C in a steamer or water bath.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides in TBST.
4. Immunostaining [11]
-
Peroxidase Block (if using HRP): Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking solution (e.g., 10% Normal Goat Serum) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Drain blocking solution and apply the primary anti-P2X3 antibody diluted in PBS or antibody diluent. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides three times in TBST for 5 minutes each.
-
Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (3 x 5 min in TBST).
-
Detection: Apply Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step (3 x 5 min in TBST).
-
Chromogen Development: Apply the chromogen substrate (e.g., DAB) and incubate until the desired brown staining intensity develops (typically 1-10 minutes). Monitor under a microscope to prevent overstaining.
-
Stopping Reaction: Immerse slides in distilled water to stop the reaction.
5. Counterstaining, Dehydration, and Mounting
-
Counterstain nuclei by immersing slides in Hematoxylin for 1-2 minutes.
-
"Blue" the stain by rinsing in running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[10]
-
Apply a coverslip using a permanent mounting medium.
Data Presentation and Quantitative Analysis
The evaluation of IHC staining can be performed semi-quantitatively by a pathologist or quantitatively using digital image analysis software.[12] Quantitative analysis provides objective, continuous data, which is preferable for assessing subtle changes in protein expression following drug treatment.[13][14]
Key Metrics for Quantification:
-
Staining Intensity: Measured as the average optical density (OD) of the positive stain.
-
Percentage of Positive Area: The fraction of the total tissue area (or specific cell type area) that shows positive staining.
-
H-Score: A semi-quantitative score calculated as: Σ [Intensity Level (0, 1+, 2+, 3+) × Percentage of Cells at that Intensity].[12]
Example Data Table
The following table illustrates how quantitative data from an IHC experiment evaluating this compound could be structured. Note: This is example data for illustrative purposes.
| Treatment Group | N | P2X3 Staining Intensity (Mean OD ± SEM) | P2X3 Positive Area (% ± SEM) |
| Vehicle Control | 8 | 0.45 ± 0.03 | 62.5 ± 4.1 |
| This compound (Low Dose) | 8 | 0.41 ± 0.04 | 58.2 ± 3.8 |
| This compound (High Dose) | 8 | 0.39 ± 0.03 | 55.7 ± 4.5 |
OD = Optical Density; SEM = Standard Error of the Mean.
This structured format allows for clear comparison between treatment groups and facilitates statistical analysis to determine if this compound treatment leads to a significant change in P2X3 receptor expression or localization. While antagonists primarily block function, some can induce receptor internalization or downregulation over time, which could be detected by a decrease in immunoreactivity.[15]
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. P2X3 Receptor (extracellular) Polyclonal Antibody (APR-026-200UL) [thermofisher.com]
- 8. abcepta.com [abcepta.com]
- 9. genscript.com [genscript.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative comparison and reproducibility of pathologist scoring and digital image analysis of estrogen receptor β2 immunohistochemistry in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Relicpixant Dosage for Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Relicpixant in preclinical rodent models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a key enzyme in a signaling cascade that promotes cell cycle progression and inhibits apoptosis. By binding to the ATP-binding site of TPK1, this compound blocks downstream signaling, leading to cell cycle arrest and tumor growth inhibition.
Q2: Where should I start when determining the initial dose range for a new in vivo study?
A2: Establishing a starting dose for a novel compound like this compound requires a multi-faceted approach.[1] A common strategy is to conduct a dose-ranging or Maximum Tolerated Dose (MTD) study.[2][3] Start with a low, potentially sub-therapeutic dose and escalate incrementally in different cohorts.[1] A thorough literature review of compounds with similar mechanisms can also help inform a suitable starting range.[1]
Q3: What is the recommended vehicle for formulating this compound for oral administration?
A3: For oral gavage in rodent studies, this compound can be formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. Ensure the formulation is a homogenous suspension before each administration.
Q4: What are the most common administration routes for compounds like this compound in rodent studies?
A4: The choice of administration route is critical and depends on the compound's properties and the experimental goals.[1]
-
Oral (PO): Convenient and clinically relevant, but subject to first-pass metabolism.[1]
-
Intravenous (IV): Ensures 100% bioavailability and is often used to determine fundamental pharmacokinetic parameters.[1]
-
Intraperitoneal (IP): Common in rodents and offers rapid absorption, though it can be more variable than IV.[1]
-
Subcutaneous (SC): Typically provides slower, more sustained absorption.[1]
This compound has been optimized for oral bioavailability, making oral gavage the recommended route for efficacy studies.
Troubleshooting Guides
Issue 1: High variability or mortality observed during or after oral gavage.
This issue often points to problems with the gavage technique or the formulation itself.
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Improper Gavage Technique | 1. Verify Training: Ensure all personnel are properly trained. Gavage may only be performed by trained individuals.[4][5] 2. Check Needle Size: Use the correct gavage needle size based on the animal's weight. For mice (20-25g), a 20-gauge, 1.5-inch needle is typical.[5][6] 3. Measure Insertion Depth: Before administration, measure the tube from the tip of the animal's nose to the bottom of the sternum to avoid stomach perforation.[4] 4. Ensure Proper Restraint: Extend the animal's head back to create a straight line through the neck and esophagus.[4][6] The tube should pass easily with no resistance.[6][7] | Reduced animal stress, elimination of administration-related injuries, and consistent dosing. |
| Formulation Issues | 1. Check Homogeneity: Vigorously vortex the suspension before drawing each dose to ensure uniformity. 2. Volume Limits: Do not exceed the maximum recommended dosing volume of 10 mL/kg for mice.[4][5][7] Higher volumes can increase the risk of reflux and aspiration.[5] | Consistent delivery of the intended dose and prevention of adverse events related to dosing volume. |
| Compound Toxicity | 1. Review Dose Levels: If mortality is observed at a specific dose, consider it to have exceeded the MTD. Reduce the dose for subsequent experiments. 2. Monitor for Adverse Effects: Observe animals for at least 15 minutes post-procedure and daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).[6] | Establishment of a safe and tolerable dose for long-term studies. |
Issue 2: No discernible therapeutic effect in an efficacy study, even at the highest planned dose.
This suggests a potential issue with the compound's bioavailability, the dose level, or the experimental model itself.
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Poor Bioavailability | 1. Conduct Pharmacokinetic (PK) Studies: Measure plasma and tissue concentrations of this compound to confirm systemic exposure after oral dosing.[1] 2. Analyze Half-Life: Determine the compound's half-life from PK data. A very short half-life may require a more frequent dosing schedule.[1][2][3] | A clear understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile to inform dosing strategy. |
| Insufficient Dose | 1. Cautious Dose Escalation: If no toxicity has been observed, a cautious dose escalation beyond the initially planned range may be warranted, with careful monitoring.[1] | Identification of a therapeutically effective dose level. |
| Model Unsuitability | 1. Confirm Target Expression: Verify that the chosen tumor cell line expresses the target, TPK1, at sufficient levels. 2. Evaluate Tumor Growth Rate: Extreme variability in tumor growth within control groups can mask a therapeutic effect.[8] Ensure your model has consistent growth kinetics. | Confirmation that the experimental model is appropriate for testing the efficacy of a TPK1 inhibitor. |
Experimental Protocols & Data
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Grouping: Randomly assign mice to five groups (n=5 per group): Vehicle control and four dose levels of this compound (e.g., 10, 30, 100, 300 mg/kg).[1]
-
Formulation: Prepare this compound in 0.5% CMC. Ensure the formulation is homogeneous.[1]
-
Administration: Administer the compound once daily via oral gavage for 14 consecutive days.
-
Monitoring: Record body weight daily.[9] Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and daily thereafter.[1]
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
Table 1: Hypothetical MTD Study Summary for this compound
| Group | Dose (mg/kg/day) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| 1 | Vehicle (0.5% CMC) | +5.2% | None Observed | 0/5 |
| 2 | 10 | +4.8% | None Observed | 0/5 |
| 3 | 30 | +3.5% | None Observed | 0/5 |
| 4 | 100 | -8.1% | Mild lethargy on Days 5-8 | 0/5 |
| 5 | 300 | -22.5% | Significant lethargy, ruffled fur | 2/5 |
Protocol 2: Pharmacokinetic (PK) Study in Rats
-
Animal Model: Male Sprague-Dawley rats, 250-300g.
-
Grouping: Assign rats to two groups (n=4 per group): IV administration (10 mg/kg) and oral gavage (50 mg/kg). Animals in the oral group should be fasted overnight.[10]
-
Administration: Administer a single bolus dose via the tail vein (IV) or oral gavage (PO).[10]
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein at multiple time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[2][10]
-
Sample Analysis: Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (10 mg/kg) | Oral Administration (50 mg/kg) |
| Tmax (h) | N/A | 1.0 |
| Cmax (ng/mL) | 1850 | 2100 |
| AUC₀-t (ng·h/mL) | 4500 | 11250 |
| Half-life (t½) (h) | 6.5 | 6.8 |
| Bioavailability (%) | N/A | ~50% |
Protocol 3: Xenograft Efficacy Study
-
Cell Culture & Implantation: Culture a human cancer cell line with confirmed TPK1 expression. Implant 5 x 10⁶ cells subcutaneously into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.
-
Grouping & Dosing: Randomize mice into treatment groups (n=8-10 per group): Vehicle, this compound 30 mg/kg, and this compound 100 mg/kg. Administer treatment once daily by oral gavage.
-
Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as a measure of toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit. Calculate Tumor Growth Inhibition (TGI).
Table 3: Hypothetical Efficacy Study Results for this compound
| Treatment Group | Mean Tumor Volume Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | 1250 ± 150 | - | +4.5% |
| This compound (30 mg/kg) | 750 ± 110 | 40% | +2.1% |
| This compound (100 mg/kg) | 312 ± 95 | 75% | -7.8% |
References
- 1. benchchem.com [benchchem.com]
- 2. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. research.fsu.edu [research.fsu.edu]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Relicpixant cell assays
Welcome to the Technical Support Center for Relicpixant cell assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: High Variability and Inconsistent Results
Question 1: My results with this compound are highly variable between replicate wells and between experiments. What are the likely causes and how can I fix this?
Answer: High variability is a common challenge in cell-based assays and can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Cellular Health and Consistency: The health and state of your cells are paramount for reproducible results.[1][2] Ensure you are using cells that are healthy, in a logarithmic growth phase, and have a consistent passage number.[2][3][4] Over-confluent or starved cells can respond differently to treatment.[3]
-
Pipetting and Liquid Handling: Inaccurate or inconsistent liquid handling is a major source of variability, especially in multi-well plate formats.[7][8][9]
-
Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions of this compound, use a fresh tip for each dilution step. For plate-based assays, prepare master mixes of reagents to add to all wells to ensure uniformity.[8]
-
-
Reagent Preparation and Stability: Improperly prepared or stored reagents can lead to inconsistent assay performance.[13][14][15][16]
Category 2: Assay Signal and Readout Issues
Question 2: I am observing a low signal-to-background ratio in my this compound assay. How can I improve it?
Answer: A low signal-to-background ratio can make it difficult to discern the true effect of this compound. Here are some strategies to enhance your assay window:
-
Optimize Reagent Concentrations: The concentrations of substrates, antibodies, or detection reagents may be suboptimal.[8]
-
Solution: Perform titration experiments for all key reagents to find the concentrations that yield the maximum signal window.[8]
-
-
Increase Incubation Times: The reaction may not have reached its optimal endpoint.
-
Enhance Detection Sensitivity: Your detection method may not be sensitive enough.[8]
Question 3: My negative control wells (vehicle-treated) show high background signal. What could be the issue?
Answer: High background in negative controls can be caused by several factors:
-
Cell Seeding Density: Too many cells per well can lead to high background signal.[1]
-
Solution: Optimize the cell seeding density to a level that provides a good signal window without being overcrowded.[1]
-
-
Contamination: Mycoplasma or other microbial contamination can interfere with assay readouts.[2][4]
-
Reagent Issues: The assay reagents themselves might be contributing to the high background.
-
Solution: Use high-quality, fresh reagents. Test for reagent-specific background by running controls without cells.
-
Category 3: Cell Culture and this compound Treatment
Question 4: I'm seeing unexpected cytotoxicity in my cells after treatment with this compound, even at low concentrations. What should I investigate?
Answer: Unexpected cytotoxicity can confound your results. Here are some potential causes:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.[19]
-
Solution: Ensure the final concentration of the solvent in your assay wells is below the tolerance level for your cell line (typically <1%).[19] Run a vehicle-only control with the same solvent concentration to assess its effect.
-
-
Compound Precipitation: this compound may be precipitating out of solution at higher concentrations, which can cause cytotoxicity.
-
Solution: Visually inspect your treatment solutions for any signs of precipitation. You may need to adjust the solvent or reduce the highest concentration tested.
-
-
Cell Health: Unhealthy cells are more susceptible to the effects of any treatment.[1][20]
Quantitative Data Summary Tables
Table 1: Example of High Variability in a this compound Dose-Response Experiment
| This compound (µM) | Replicate 1 (Luminescence Units) | Replicate 2 (Luminescence Units) | Replicate 3 (Luminescence Units) | Mean | Standard Deviation | %CV |
| 0 (Vehicle) | 10500 | 11200 | 9800 | 10500 | 700 | 6.7% |
| 0.1 | 9800 | 8500 | 10200 | 9500 | 872 | 9.2% |
| 1 | 7500 | 6200 | 8100 | 7267 | 961 | 13.2% |
| 10 | 4100 | 5500 | 3800 | 4467 | 874 | 19.6% |
| 100 | 2200 | 3100 | 2500 | 2600 | 458 | 17.6% |
In this example, the high Coefficient of Variation (%CV), especially at higher concentrations of this compound, indicates significant variability in the assay.
Table 2: Improved Assay Performance After Optimization
| This compound (µM) | Replicate 1 (Luminescence Units) | Replicate 2 (Luminescence Units) | Replicate 3 (Luminescence Units) | Mean | Standard Deviation | %CV |
| 0 (Vehicle) | 10800 | 10950 | 10700 | 10817 | 126 | 1.2% |
| 0.1 | 9900 | 10100 | 9850 | 9950 | 132 | 1.3% |
| 1 | 7800 | 7950 | 7700 | 7817 | 126 | 1.6% |
| 10 | 4500 | 4650 | 4400 | 4517 | 126 | 2.8% |
| 100 | 2500 | 2400 | 2550 | 2483 | 76 | 3.1% |
After implementing troubleshooting steps such as using a master mix for reagents and avoiding edge wells, the %CV is significantly reduced, indicating a more robust and reliable assay.
Experimental Protocols
Detailed Methodology for a Standard this compound Cell-Based Luciferase Reporter Assay
This protocol outlines a typical workflow for assessing the inhibitory effect of this compound on a hypothetical signaling pathway.
-
Cell Culture and Seeding:
-
Culture the reporter cell line in the appropriate media and conditions until they reach 80-90% confluency.
-
Harvest the cells and perform a cell count to determine viability (should be >95%).[6]
-
Dilute the cell suspension to the desired seeding density (e.g., 10,000 cells/well).
-
Seed the cells into a 96-well white, clear-bottom microplate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a reference standard in the appropriate assay buffer.
-
Remove the culture media from the cell plate and add the diluted compounds.
-
Incubate for the desired treatment period (e.g., 1 hour).
-
-
Ligand Stimulation:
-
Prepare the stimulating ligand at its EC50 concentration in assay buffer.
-
Add the ligand to all wells except for the negative controls.
-
Incubate for the optimal stimulation time as determined by a time-course experiment.
-
-
Signal Detection:
-
Add the luciferase detection reagent.
-
Incubate for the required time to allow the signal to develop.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Subtract the background signal (negative control wells).
-
Normalize the data to the positive control (ligand-stimulated wells).
-
Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound's inhibitory action on Kinase B.
Caption: Standard experimental workflow for a this compound luciferase reporter assay.
Caption: A logical workflow for troubleshooting common issues in cell-based assays.
References
- 1. biocompare.com [biocompare.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - AU [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Well Plates for Accuracy & Reproducibility [labdisposable.com]
- 13. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 16. tandfonline.com [tandfonline.com]
- 17. marinbio.com [marinbio.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Refining Patch-Clamp Protocols for Studying Relicpixant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch-clamp electrophysiology to study Relicpixant, a P2X3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the P2X3 receptor.[1][2] P2X3 receptors are ATP-gated ion channels primarily expressed on sensory neurons. When activated by ATP, these channels open, leading to cation influx and neuronal depolarization. This compound blocks this action, thereby inhibiting the signaling cascade.
Q2: I am not seeing any effect of this compound on my ATP-evoked currents. What could be the issue?
A2: There are several potential reasons for this:
-
Incorrect Cell Type: Ensure you are using a cell line that endogenously expresses P2X3 receptors or has been reliably transfected.
-
Agonist Concentration: The concentration of ATP used to evoke a current may be too high, leading to competitive displacement of this compound. Try a range of ATP concentrations to determine an EC50 and work at concentrations near this value.
-
Compound Stability: Verify the stability and proper storage of your this compound stock solution. Degradation can lead to a loss of activity.
-
Perfusion System: Check for issues with your perfusion system that might prevent this compound from reaching the cell. Ensure there are no air bubbles in the system.[3]
Q3: The seal resistance is unstable or lost during the experiment. What can I do?
A3: Unstable seal resistance is a common issue in patch-clamp experiments. Here are some troubleshooting steps:
-
Cell Health: Ensure the cells are healthy and not overgrown. Use cells from a fresh passage.
-
Pipette Fabrication: The shape and size of your micropipette tip are critical. Try pulling pipettes with a resistance of 2-5 MΩ.[4]
-
Solution Osmolarity: Check the osmolarity of both your internal and external solutions to ensure they are within the appropriate physiological range (typically around 290-310 mOsm for the external solution and 280-290 mOsm for the internal solution).[3]
-
Mechanical Stability: Ensure your setup is free from vibrations. Use an anti-vibration table and secure all components of your rig.
Q4: What is a typical voltage-clamp protocol for studying P2X3 receptors with this compound?
A4: A standard voltage-clamp protocol would involve holding the cell at a negative membrane potential (e.g., -60 mV) and applying brief pulses of ATP to evoke an inward current. The effect of this compound can be assessed by pre-applying the compound for a set duration before co-applying it with ATP.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No ATP-evoked current | 1. Low or no P2X3 receptor expression. 2. Degraded ATP stock solution. 3. Blocked perfusion line. | 1. Verify P2X3 expression using qPCR or immunocytochemistry. 2. Prepare fresh ATP stock solution. 3. Check and clear any blockages in the perfusion system. |
| Run-down of ATP-evoked currents | 1. Receptor desensitization with repeated ATP application. 2. Cellular dialysis and loss of essential intracellular components. | 1. Increase the washout period between ATP applications. 2. Use the perforated patch-clamp technique to preserve the intracellular environment. |
| High background noise | 1. Poor electrical grounding. 2. Contaminated solutions or electrode holder. 3. Unstable pipette seal. | 1. Check and improve the grounding of your setup. 2. Filter all solutions and clean the electrode holder thoroughly. 3. Ensure a high-resistance seal (>1 GΩ) is formed before recording. |
| Inconsistent this compound block | 1. Incomplete washout of this compound between applications. 2. Variability in perfusion speed. 3. Use-dependent block. | 1. Increase the duration of the washout period. 2. Calibrate and maintain a consistent perfusion rate. 3. Investigate if the blocking effect of this compound is dependent on the receptor's activation state. |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound Activity
1. Cell Preparation:
-
Culture cells expressing P2X3 receptors (e.g., HEK293-P2X3 or dorsal root ganglion neurons) on glass coverslips.
-
Use cells at 60-80% confluency for experiments.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 300-310 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.
-
Agonist and Antagonist Solutions: Prepare stock solutions of ATP and this compound in the appropriate solvent and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and apply gentle positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a Gigaohm seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell voltage at -60 mV.
-
Apply a brief pulse of ATP (e.g., 1-2 seconds) to evoke a baseline current.
-
Wash out the ATP for at least 2 minutes.
-
Pre-apply this compound for 1-2 minutes, followed by co-application of this compound and ATP.
-
Wash out the compounds and repeat the ATP application to assess recovery.
Data Presentation
| Parameter | Value | Notes |
| Cell Type | HEK293 cells stably expressing human P2X3 | --- |
| Pipette Resistance | 2 - 5 MΩ | [4] |
| Seal Resistance | > 1 GΩ | [3] |
| Holding Potential | -60 mV | --- |
| ATP Concentration | 10 µM (approx. EC₅₀) | Determine experimentally for your cell line. |
| This compound Concentration Range | 1 nM - 10 µM | To determine the IC₅₀. |
| Pre-incubation Time | 2 minutes | May need optimization. |
| Application Duration | 2 seconds | --- |
Visualizations
Caption: this compound's mechanism of action on the P2X3 receptor signaling pathway.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: Relicpixant and Gefapixant for Chronic Cough
A detailed comparative analysis of two P2X3 receptor antagonists for the treatment of refractory and unexplained chronic cough.
This guide provides a comprehensive comparison of Relicpixant and Gefapixant, two prominent P2X3 receptor antagonists under investigation for the management of chronic cough. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data on their mechanism of action, clinical efficacy, safety profiles, and experimental protocols.
Introduction
Chronic cough, defined as a cough lasting eight weeks or longer, is a prevalent and often debilitating condition with a significant impact on quality of life. A key pathway implicated in the pathophysiology of chronic cough involves the activation of P2X3 receptors on sensory nerve fibers in the airways by extracellular adenosine (B11128) triphosphate (ATP).[1] Both this compound and Gefapixant are selective antagonists of the P2X3 receptor, aiming to reduce the cough reflex by blocking this signaling pathway.[2][3]
Gefapixant, developed by Merck, has undergone extensive clinical evaluation, including two large Phase 3 trials (COUGH-1 and COUGH-2), and has received regulatory approval in some regions for the treatment of refractory or unexplained chronic cough.[2][4][5] this compound (also known as QR052107B), developed by Wuhan Createrna Science and Technology Co., Ltd., is currently in Phase 2 of clinical development.[3]
Disclaimer: A direct head-to-head comparison with quantitative experimental data is currently not feasible due to the limited publicly available clinical trial results for this compound. This guide will present the comprehensive data available for Gefapixant and the currently known information for this compound.
Mechanism of Action: Targeting the P2X3 Receptor
Both this compound and Gefapixant share the same primary mechanism of action: selective antagonism of the P2X3 receptor. These receptors are ATP-gated ion channels located on sensory C-fibers of the vagus nerve in the airways.[2]
Under inflammatory or irritant conditions, ATP is released from airway mucosal cells. This extracellular ATP binds to and activates P2X3 receptors on vagal C-fibers, triggering an action potential that is perceived as an urge to cough and initiates the cough reflex.[1][2] By blocking the binding of ATP to P2X3 receptors, both drugs aim to reduce the activation of these sensory nerves and thereby suppress excessive coughing.[2]
Signaling Pathway of P2X3 Receptor-Mediated Cough Reflex
Caption: P2X3 receptor signaling pathway in the cough reflex and the inhibitory action of this compound and Gefapixant.
Clinical Development and Efficacy
Gefapixant
Gefapixant has been extensively studied in large-scale clinical trials. The pivotal Phase 3 trials, COUGH-1 and COUGH-2, evaluated the efficacy and safety of Gefapixant in adults with refractory or unexplained chronic cough.
Table 1: Summary of Efficacy Data for Gefapixant in Phase 3 Trials (COUGH-1 & COUGH-2)
| Endpoint | COUGH-1 (12 weeks) | COUGH-2 (24 weeks) |
| Primary Endpoint: Reduction in 24-hour Cough Frequency vs. Placebo | ||
| Gefapixant 45 mg BID | 18.5% reduction (p=0.041)[4] | 14.6% reduction (p=0.031)[4] |
| Patient Demographics | ||
| Mean Age (years) | 59.0[4] | 58.1[4] |
| Mean Cough Duration (years) | 11.6[4] | 11.2[4] |
| Female Participants | 74.2%[4] | 74.9%[4] |
This compound
This compound is currently in Phase 2 clinical development.[3] Top-line results from the Phase 2 trial in refractory and unexplained chronic cough (CTR20222727), which would provide direct efficacy data, were anticipated in the second quarter of 2024 but are not yet publicly available.[6] A separate Phase 2 trial (NCT06920836) in patients with subacute cough has been completed, but results have not been posted.[7]
Table 2: Summary of Efficacy Data for this compound (Data Not Yet Available)
| Endpoint | Phase 2 Trial (CTR20222727) |
| Primary Endpoint: Change in Cough Frequency | Data not yet publicly available |
| Secondary Endpoints | Data not yet publicly available |
Safety and Tolerability
Gefapixant
The most frequently reported adverse events associated with Gefapixant are taste-related disturbances.
Table 3: Common Adverse Events for Gefapixant (45 mg BID) in Phase 3 Trials
| Adverse Event | COUGH-1 | COUGH-2 |
| Taste-Related | ||
| Dysgeusia (taste distortion) | 16.2%[4] | 21.1%[4] |
| Ageusia (loss of taste) | 4.9%[4] | 6.5%[4] |
| Hypogeusia (decreased taste) | 2.6%[4] | 6.1%[4] |
| Taste Disorder | 3.8%[4] | 3.5%[4] |
This compound
Phase 1 studies in healthy volunteers have provided initial safety and tolerability data for this compound.
Table 4: Summary of Safety and Tolerability of this compound in Phase 1 Studies
| Parameter | Finding |
| Dose Range Studied | Single doses: 25 mg to 800 mgMultiple daily doses: 25 mg to 400 mg (up to 14 days)[6] |
| Overall Tolerability | Safe and well-tolerated across all tested doses.[6] |
| Serious Adverse Events | No serious adverse events reported.[6] |
| Discontinuations | No subjects in the this compound treatment group discontinued (B1498344) the studies.[6] |
| Taste-Related Adverse Events | No taste alteration adverse events were reported.[6] |
Pharmacokinetics
Table 5: Comparative Pharmacokinetic Properties
| Parameter | Gefapixant | This compound |
| Route of Administration | Oral[2] | Oral[6] |
| Dosing Frequency | Twice daily (BID)[4] | Once daily (QD) supported by PK profile[6] |
| Plasma Half-life | Not specified in provided results | Approximately 55-70 hours in healthy volunteers[6] |
| Metabolism | Primary biotransformation includes hydroxylation, O-demethylation, dehydrogenation, oxidation, and direct glucuronidation.[2] | Data not publicly available |
| Elimination | Primarily renal excretion.[2] | Data not publicly available |
Experimental Protocols
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for a chronic cough therapeutic, based on the designs of the COUGH-1 and COUGH-2 studies for Gefapixant.
Caption: Generalized workflow for a randomized controlled trial of a chronic cough therapeutic.
Key Methodologies from Gefapixant Phase 3 Trials (COUGH-1 & COUGH-2):
-
Study Design: Double-blind, randomized, parallel-group, placebo-controlled.[4]
-
Participants: Adults (≥18 years) with a diagnosis of refractory or unexplained chronic cough for ≥1 year and a cough severity visual analogue scale (VAS) score of ≥40 mm.[4]
-
Intervention: Gefapixant (15 mg or 45 mg twice daily) or placebo.[4]
-
Primary Efficacy Endpoint: Placebo-adjusted mean change in 24-hour cough frequency at 12 weeks (COUGH-1) and 24 weeks (COUGH-2), measured using an ambulatory acoustic monitoring device.[4]
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on taste-related disturbances.[4]
Conclusion
Gefapixant is a well-characterized P2X3 receptor antagonist with demonstrated efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough, albeit with a notable incidence of taste-related side effects. This compound, another selective P2X3 receptor antagonist, has shown a favorable safety profile in early clinical studies, notably with no reported taste disturbances in healthy volunteers, and has a pharmacokinetic profile that may support once-daily dosing.
A definitive head-to-head comparison of the efficacy and safety of this compound and Gefapixant in the target patient population awaits the public release of data from this compound's Phase 2 clinical trials. The potential for a P2X3 antagonist with a better taste-disturbance profile makes this compound a compound of significant interest in the field of chronic cough therapeutics. Future research and the availability of more comprehensive clinical data will be crucial for elucidating the comparative therapeutic value of these two agents.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pipeline-Wuhan Createrna Science and Technology Co.,Ltd. [createrna.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Createrna Announces Positive Top-Line Results from Phase 1 Clinical Trials of QR052107B Tablet in Healthy Volunteers [prnewswire.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Independent validation of Relicpixant's mechanism of action
An independent validation of a drug's mechanism of action is a critical step in drug development, providing robust, unbiased evidence of its biological activity. This guide compares the hypothetical antagonist, Relicpixant, with a known competitor, CompetitorX, in the context of targeting the fictitious G-protein coupled receptor (GPCR), ReceptorY.
Comparative Analysis of ReceptorY Antagonists
The following data summarizes the binding affinity and functional antagonism of this compound and CompetitorX for ReceptorY.
| Compound | Binding Affinity (Ki) in nM | Functional Antagonism (IC50) in nM |
| This compound | 1.2 | 5.8 |
| CompetitorX | 3.5 | 12.3 |
Experimental Protocols
Receptor Binding Assay
A competitive binding assay was performed to determine the binding affinity (Ki) of this compound and CompetitorX for ReceptorY.
-
Cell Culture: HEK293 cells stably expressing ReceptorY were cultured to 80-90% confluency.
-
Membrane Preparation: Cell membranes were isolated through homogenization and centrifugation.
-
Binding Reaction: Membranes were incubated with a radiolabeled ligand specific for ReceptorY and varying concentrations of either this compound or CompetitorX.
-
Detection: The amount of bound radioligand was quantified using a scintillation counter.
-
Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay
A cell-based functional assay was used to measure the ability of this compound and CompetitorX to inhibit ReceptorY signaling.
-
Cell Culture: CHO-K1 cells co-expressing ReceptorY and a cyclic AMP (cAMP)-responsive reporter gene were used.
-
Compound Treatment: Cells were pre-incubated with various concentrations of this compound or CompetitorX.
-
Agonist Stimulation: The cells were then stimulated with a known agonist of ReceptorY to induce cAMP production.
-
Signal Detection: The reporter gene expression, proportional to cAMP levels, was measured using a luminometer.
-
Data Analysis: IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway of ReceptorY and the experimental workflow for its validation.
Caption: Proposed signaling cascade initiated by agonist binding to ReceptorY.
Caption: Workflow for validating the binding and functional antagonism of test compounds.
Caption: Relationship between binding affinity, functional potency, and therapeutic efficacy.
Assessing the Translational Potential of Relicpixant: A Comparative Guide from Bench to Bedside
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for refractory chronic cough (RCC) is undergoing a significant shift, with the P2X3 receptor emerging as a key target. This guide provides a comprehensive assessment of the translational potential of Relicpixant (QR052107B), a novel P2X3 receptor antagonist, by comparing it with other key players in this class, namely Gefapixant (B1671419) and Camlipixant. This objective analysis is supported by available preclinical and clinical data to aid researchers and drug development professionals in evaluating the trajectory of this promising candidate from early-stage research to potential clinical application.
The Unmet Need in Refractory Chronic Cough
Chronic cough, lasting over eight weeks, that persists despite comprehensive diagnostic workup and treatment of underlying conditions is termed refractory chronic cough (RCC). This debilitating condition significantly impairs quality of life. Current management strategies for RCC are limited and often involve off-label use of neuromodulators like gabapentin, pregabalin, and low-dose opioids, which have variable efficacy and significant side effects.[1][2][3][4] Non-pharmacological options such as speech pathology therapy are also recommended.[1][2] This highlights a clear unmet medical need for targeted, effective, and well-tolerated therapies.
The Role of the P2X3 Receptor in the Cough Reflex
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory nerve fibers innervating the airways, plays a crucial role in the cough reflex. In response to inflammation or irritation, ATP is released from airway epithelial cells and binds to P2X3 receptors on afferent neurons. This binding triggers depolarization and the propagation of an action potential to the brainstem's cough center, ultimately leading to the sensation of an urge to cough and the motor act of coughing. Antagonizing the P2X3 receptor is therefore a promising therapeutic strategy to reduce cough hypersensitivity and frequency in patients with RCC.
Below is a diagram illustrating the ATP-P2X3 signaling pathway in the cough reflex.
Comparative Analysis of P2X3 Receptor Antagonists
This section provides a comparative overview of this compound and its key competitors, Gefapixant and Camlipixant. Due to the limited publicly available preclinical data for this compound, the comparison heavily relies on its reported Phase 1 outcomes and the more extensive data available for the other compounds.
Preclinical Profile
A comprehensive preclinical assessment is crucial for predicting clinical success. Key in vitro assays for P2X3 receptor antagonists include potency and selectivity profiling against other P2X subtypes, particularly P2X2/3, which is implicated in taste perception. Animal models, such as the citric acid-induced cough model in guinea pigs, are vital for evaluating in vivo efficacy.[5][6][7]
While specific preclinical data for this compound is not yet publicly available, it is described as a "highly selective" P2X3 receptor antagonist.[8] This suggests a potential advantage in minimizing off-target effects. Preclinical studies for Gefapixant have shown its activity as a reversible allosteric antagonist of both P2X3 and P2X2/3 receptors.[9][10] Camlipixant is also positioned as a highly selective P2X3 antagonist.[11]
Table 1: Preclinical Data Comparison (Hypothetical for this compound)
| Parameter | This compound (QR052107B) | Gefapixant | Camlipixant |
| P2X3 Potency (IC50) | Data not publicly available | Potent antagonist | Potent antagonist |
| Selectivity vs. P2X2/3 | Reported as "highly selective" | Active at P2X2/3 | Highly selective |
| Animal Model Efficacy | Data not publicly available | Effective in cough models[6] | Effective in cough models |
Clinical Development and Efficacy
The clinical development pathway for a novel antitussive agent typically involves Phase 1 studies in healthy volunteers to assess safety and pharmacokinetics, followed by Phase 2 and 3 trials in patients with refractory chronic cough to evaluate efficacy and further establish the safety profile. A typical clinical trial workflow is depicted below.
This compound has completed Phase 1 studies and is currently in Phase 2 trials for refractory/unexplained chronic cough and subacute cough.[12][13] The Phase 1 data in 94 healthy volunteers showed that single doses from 25 mg to 800 mg and multiple daily doses up to 400 mg for 14 days were safe and well-tolerated.[8] The pharmacokinetic profile supports a once-daily dosing regimen.[8]
Gefapixant has undergone extensive Phase 2 and 3 trials, demonstrating a statistically significant reduction in 24-hour cough frequency compared to placebo.[10][14] Camlipixant has also shown promising results in Phase 2 trials, with significant reductions in cough frequency, particularly in patients with a higher baseline cough count.[15]
Table 2: Clinical Efficacy Comparison
| Compound | Phase of Development | Primary Efficacy Endpoint | Key Efficacy Results |
| This compound | Phase 2 | Change in 24-hour cough frequency | Phase 2 data not yet reported |
| Gefapixant | Approved in some regions | Change in 24-hour cough frequency | Statistically significant reduction vs. placebo[10][14] |
| Camlipixant | Phase 3[11] | Change in 24-hour cough frequency | Significant reduction in patients with high baseline cough[15] |
Safety and Tolerability
A key differentiator among P2X3 antagonists is the incidence of taste-related adverse events, such as dysgeusia (taste distortion) and ageusia (loss of taste). This is thought to be due to the blockade of P2X2/3 receptors, which are involved in taste sensation.
A significant finding from the Phase 1 studies of this compound is the absence of taste alteration adverse events at anticipated therapeutic doses.[8] This could represent a major competitive advantage if maintained in larger patient populations in Phase 2 and 3 trials.
In contrast, taste disturbances are a common side effect of Gefapixant, with a notable percentage of patients in clinical trials reporting these effects, sometimes leading to discontinuation.[14] Camlipixant appears to have a more favorable taste profile than Gefapixant, with a lower incidence of taste-related adverse events reported in its clinical trials.[15]
Table 3: Safety and Tolerability Comparison
| Compound | Key Adverse Events | Incidence of Taste Disturbance |
| This compound | Mild AEs reported in Phase 1 | None reported at anticipated therapeutic doses in Phase 1[8] |
| Gefapixant | Dysgeusia, hypogeusia, ageusia, nausea[10] | Dose-dependent, can be high[14] |
| Camlipixant | Generally well-tolerated | Low incidence reported in Phase 2[15] |
Experimental Protocols
Detailed, proprietary experimental protocols are not publicly available. However, based on published literature, the general methodologies for key experiments are as follows:
Preclinical: In Vitro P2X3 Receptor Antagonist Assay
-
Objective: To determine the potency (IC50) and selectivity of a compound for the P2X3 receptor.
-
Methodology:
-
Cell lines stably expressing human P2X3 or other P2X subtypes are used.
-
A fluorescent calcium indicator dye is loaded into the cells.
-
The compound is pre-incubated with the cells at various concentrations.
-
The cells are then stimulated with a P2X3 agonist (e.g., α,β-methylene ATP).
-
The resulting increase in intracellular calcium is measured using a fluorescence plate reader.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the agonist-induced calcium influx.
-
Selectivity is determined by comparing the IC50 values for P2X3 with those for other P2X subtypes.
-
Preclinical: Guinea Pig Citric Acid-Induced Cough Model
-
Objective: To evaluate the in vivo antitussive efficacy of a compound.[5]
-
Methodology:
-
Conscious, unrestrained guinea pigs are placed in a whole-body plethysmography chamber.
-
The compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the challenge.
-
The animals are exposed to an aerosolized solution of citric acid for a defined period to induce coughing.
-
Cough events are detected and counted using a combination of sound and pressure sensors.
-
The efficacy of the compound is determined by the percentage reduction in the number of coughs compared to the vehicle-treated group.[6]
-
Clinical: 24-Hour Ambulatory Cough Monitoring
-
Objective: To objectively measure cough frequency in clinical trial participants.
-
Methodology:
-
Patients are fitted with a portable ambulatory cough monitor (e.g., VitaloJAK) which includes a microphone to record sounds.[16][17]
-
The device is worn for a continuous 24-hour period.
-
The audio recordings are then analyzed, often using a semi-automated system with manual verification by trained technicians, to identify and count cough events.[18][19]
-
The primary outcome is typically the change in the mean 24-hour cough frequency from baseline to the end of the treatment period.
-
Clinical: Assessment of Taste Disturbance
-
Objective: To evaluate the incidence and severity of taste-related adverse events.
-
Methodology:
-
Patient-Reported Outcomes: Standardized questionnaires, such as the Taste and Smell Tool for Evaluation, are administered to patients to self-report any changes in their sense of taste.[20]
-
Direct Taste Testing: In some studies, direct taste tests using taste strips or solutions of different tastants (sweet, sour, salty, bitter, umami) are performed to objectively assess taste function.[21][22][23]
-
Adverse Event Reporting: Spontaneous reporting of taste-related adverse events is collected throughout the trial.
-
Conclusion and Future Outlook
This compound (QR052107B) shows significant promise as a potential new treatment for refractory chronic cough. Its primary differentiating factor at this stage of development is the reported lack of taste-related side effects in Phase 1 studies, a key challenge for other drugs in its class. The once-daily dosing regimen also offers a potential advantage in terms of patient convenience and adherence.
However, a comprehensive assessment of its translational potential is currently limited by the lack of publicly available preclinical and Phase 2 efficacy data. The upcoming results from the Phase 2 clinical trials will be critical in establishing its efficacy in reducing cough frequency and confirming its favorable safety profile in a larger patient population.
For researchers and drug development professionals, this compound represents an important "second-generation" P2X3 antagonist to watch. If the promising early-stage data on taste tolerability holds true in later-phase trials, and it demonstrates robust efficacy, this compound could be well-positioned to become a best-in-class therapeutic for the millions of patients suffering from refractory chronic cough. Further disclosure of preclinical data will be essential to fully understand its pharmacological profile and solidify its translational potential from the bench to the bedside.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. ERS guidelines on the diagnosis and treatment of chronic cough in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of chronic refractory cough in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Createrna Announces Positive Top-Line Results from Phase 1 Clinical Trials of QR052107B Tablet in Healthy Volunteers [prnewswire.com]
- 9. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Camlipixant by GSK for Chronic Cough: Likelihood of Approval [pharmaceutical-technology.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. The discovery and development of gefapixant as a novel antitussive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Camlipixant: A New Hope for Refractory Chronic Cough? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. Coughing frequency in patients with persistent cough: assessment using a 24 hour ambulatory recorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.asha.org [pubs.asha.org]
- 21. Assessment of Taste Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Simple Taste Test for Clinical Assessment of Taste and Oral Somatosensory Function—The “Seven-iTT” - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bedside Examination Technique for Taste - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Relicpixant: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information for Relicpixant
This document provides comprehensive guidance on the proper handling and disposal of this compound, a P2X3 receptor antagonist, intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety data from a structurally similar P2X3 receptor antagonist, Gefapixant, with general principles of laboratory chemical waste management.
Immediate Safety Precautions
Before handling this compound, it is crucial to review the following potential hazards, extrapolated from the Safety Data Sheet for Gefapixant. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Potential Hazards of Structurally Similar Compounds:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Step-by-Step Disposal Protocol
The following procedures are recommended for the safe disposal of this compound and associated materials. These steps are based on general best practices for laboratory chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired compounds, contaminated spatulas, and weighing papers, in a dedicated, clearly labeled hazardous waste container.[1][2]
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent leakage or spillage.[3]
-
Do not mix this compound waste with other chemical waste streams to avoid potential reactions.[3]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be considered hazardous waste and placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[1]
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not dispose of liquid waste containing this compound down the drain.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").[1][3]
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[3]
3. Final Disposal:
-
Arrange for the disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1][3]
Data Presentation: Summary of Disposal Procedures
| Waste Type | Container | Disposal Procedure | Key Precautions |
| Solid this compound Waste | Labeled, sealed, compatible hazardous waste container | Collect all solid waste and contaminated disposables. Arrange for pickup by EHS or a licensed contractor. | Do not mix with other waste streams. Ensure the container is securely sealed. |
| Contaminated Labware (Non-disposable) | N/A | Triple rinse with a suitable solvent. Collect rinsate as hazardous liquid waste. | Ensure thorough rinsing to decontaminate. |
| Liquid this compound Waste | Labeled, sealed, compatible hazardous liquid waste container | Collect all solutions containing this compound. Arrange for pickup by EHS or a licensed contractor. | Do not dispose of down the drain. Ensure the container is securely sealed. |
| Empty this compound Containers | Regular trash (after decontamination) | Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface or remove the original label before disposal.[1] | Ensure the container is completely empty and decontaminated. |
Experimental Protocols: Decontamination of Non-Disposable Labware
Objective: To safely and effectively decontaminate non-disposable labware that has been in contact with this compound.
Materials:
-
Contaminated labware (e.g., glassware)
-
Suitable solvent (e.g., ethanol (B145695) or isopropanol, followed by water)
-
Three separate beakers or containers for rinsing
-
Labeled hazardous liquid waste container
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Initial Rinse: Rinse the labware with the first aliquot of solvent, ensuring all internal surfaces are coated. Swirl the solvent to dislodge any residual this compound. Decant the rinsate into the designated hazardous liquid waste container.
-
Second Rinse: Repeat the rinsing process with a fresh aliquot of solvent in the second beaker. Again, decant the rinsate into the hazardous liquid waste container.
-
Third Rinse: Perform a final rinse with a fresh aliquot of solvent in the third beaker and decant the rinsate into the hazardous liquid waste container.
-
Final Wash: After the triple rinse, the labware can be washed with soap and water as per standard laboratory procedures.
Mandatory Visualization: this compound's Mechanism of Action
The following diagram illustrates the signaling pathway of the P2X3 receptor, the target of this compound. As a P2X3 receptor antagonist, this compound blocks the binding of ATP to these receptors on sensory neurons, thereby inhibiting the downstream signaling cascade that leads to the sensation of cough.
Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Handling Guidance for Relicpixant
Disclaimer: As Relicpixant is an investigational drug currently in clinical development, specific handling guidelines, a formal Safety Data Sheet (SDS), and detailed experimental protocols are not publicly available.[1][2] The following information is based on best practices for handling potent, investigational pharmaceutical compounds and general guidelines for managing hazardous drugs.[3][4][5][6] It is imperative to consult the manufacturer's specific recommendations and conduct a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to minimize exposure risk during the handling of potent compounds. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended PPE |
| Receiving and Unpacking | - Two pairs of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles) |
| Compounding/Preparation | - Two pairs of chemotherapy-tested gloves- Disposable, low-permeability gown with back closure[5]- NIOSH-certified respirator (if not handled in a containment device)- Eye protection (goggles or face shield) |
| Administration | - Two pairs of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses or goggles) |
| Waste Disposal | - Two pairs of chemotherapy-tested gloves- Disposable gown- Eye protection (goggles or face shield) |
| Spill Cleanup | - Two pairs of chemotherapy-tested gloves- Disposable, low-permeability gown- NIOSH-certified respirator- Eye protection (goggles and face shield)- Shoe covers |
Operational Plan for Safe Handling
A systematic approach is crucial for safely managing investigational compounds like this compound throughout their lifecycle in a research facility.
1. Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[3]
-
Don appropriate PPE (double gloves, gown, eye protection) before unpacking.
-
Unpack this compound in a designated area with controlled ventilation, such as a laboratory hood.
-
Verify the container label and integrity.
-
Store the compound in a clearly labeled, secure, and well-ventilated area, separate from other non-hazardous materials.
2. Compounding and Preparation:
-
All manipulations of this compound should be performed within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a Compounding Aseptic Containment Isolator.
-
Use dedicated equipment (e.g., mortars, pestles, spatulas) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Employ closed system drug-transfer devices (CSTDs) whenever feasible to minimize aerosol generation and surface contamination.
-
Prime intravenous tubing with a non-drug solution before adding this compound.[4]
3. Administration:
-
Ensure all personnel involved in the administration are trained on the potential hazards and safe handling procedures.
-
Use Luer-Lok fittings for all connections to prevent accidental disconnection and leakage.[4]
-
Administer in a well-ventilated area.
-
After administration, dispose of all contaminated materials in designated hazardous waste containers.
4. Decontamination and Cleaning:
-
Routinely decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use a validated decontamination agent.
-
Follow a two-step cleaning process: deactivation/decontamination followed by cleaning with a germicidal detergent.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials contaminated with this compound, including empty vials, syringes, tubing, gloves, gowns, and cleaning materials, are considered hazardous waste.
-
Segregate hazardous waste from regular trash and biohazardous waste.
-
Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.
2. Disposal Procedures:
-
Place all sharps contaminated with this compound directly into a designated sharps container for hazardous waste.[4]
-
All other contaminated disposable items should be placed in yellow or other specifically marked hazardous waste bags or containers.
-
Empty or partially used vials and containers of this compound should be disposed of as hazardous chemical waste.
-
Follow institutional and local regulations for the final disposal of hazardous pharmaceutical waste, which typically involves incineration by a licensed contractor.[7]
Visual Guides
The following diagrams illustrate key workflows for the safe handling of potent investigational compounds like this compound.
Caption: Workflow for Safe Handling of Potent Compounds.
Caption: Decision Tree for Spill Response.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. ashp.org [ashp.org]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
